Technical Documentation Center

6-Chloro-4-methoxyquinoline-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-4-methoxyquinoline-2-carboxylic acid
  • CAS: 1355204-48-6

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Weight & Exact Mass Characterization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Executive Summary This technical guide provides a definitive characterization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid ( ), a functionalized quinoline scaffold relevant to medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive characterization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid (


), a functionalized quinoline scaffold relevant to medicinal chemistry and drug discovery. Precise distinction between Molecular Weight (MW)  and Exact Mass (EM)  is critical in this context: MW drives stoichiometric synthesis, while EM is the absolute reference for High-Resolution Mass Spectrometry (HRMS) identification.

This document details the theoretical derivation of these values, the isotopic signatures required for analytical validation, and the fragmentation logic necessary to distinguish this specific isomer from its structural analogs.

Part 1: Structural Characterization & Mass Derivation

Chemical Structure & Formula

The molecule consists of a bicyclic quinoline core substituted at three specific positions. The elemental composition is derived as follows:

  • Core: Quinoline (

    
    )
    
  • Position 2: Carboxylic acid group (-COOH) replaces -H.

  • Position 4: Methoxy group (-OCH_3) replaces -H.

  • Position 6: Chlorine atom (-Cl) replaces -H.

Final Empirical Formula:



Quantitative Mass Data

The following table contrasts the Average Molecular Weight (used for weighing reagents) against the Monoisotopic Exact Mass (used for MS analysis).

ParameterValueApplication
Molecular Weight (MW) 237.64 g/mol Stoichiometry, Yield Calculation, Molarity
Exact Mass (EM) 237.0193 Da HRMS, LC-MS Identification, Elemental Composition
[M+H]⁺ Ion 238.0266 m/z Positive Mode ESI-MS Detection
[M-H]⁻ Ion 236.0114 m/z Negative Mode ESI-MS Detection
Derivation Logic
  • MW Calculation: Sum of standard atomic weights weighted by natural abundance.

  • EM Calculation: Sum of the mass of the primary isotope for each element (

    
    ).
    

Part 2: Analytical Identification (HRMS & Isotopic Pattern)

In drug development, confirming the identity of halogenated compounds relies on isotopic pattern recognition rather than just the base peak.

The Chlorine Signature

Chlorine exists naturally as two stable isotopes: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 (75.78%) and 

(24.22%). This creates a distinct "M" and "M+2" peak pattern in the mass spectrum with a relative intensity ratio of approximately 3:1 .[1]
  • Primary Peak (M): 237.0193 Da (Contains

    
    )
    
  • Isotope Peak (M+2): 239.0163 Da (Contains

    
    )
    

Critical QC Check: If your mass spectrum shows a single peak at 237 without the accompanying M+2 peak at ~33% intensity, the molecule does not contain Chlorine, and the synthesis has failed.

Fragmentation Fingerprint (MS/MS)

To distinguish the 2-carboxylic acid isomer from other isomers (e.g., 3-carboxylic acid), look for specific neutral losses in the MS/MS spectrum:

  • Decarboxylation (Major Pathway):

    • Loss of

      
       (44 Da) is highly characteristic of quinoline-2-carboxylic acids due to the proximity of the ring nitrogen, which facilitates the mechanism.
      
    • Transition:

      
       (Positive mode).
      
  • Methoxy Radical Loss:

    • Loss of methyl radical (

      
      , 15 Da) or formaldehyde (
      
      
      
      , 30 Da) confirms the methoxy group.

Part 3: Synthesis & Stoichiometry Protocol

When utilizing 6-Chloro-4-methoxyquinoline-2-carboxylic acid as a building block (e.g., in amide coupling), strict adherence to MW is required for molar equivalents.

Standard Molarity Calculation

To prepare a 10 mM stock solution in DMSO (10 mL volume):




Note: Do not use the Exact Mass for this calculation. Using 237.02 instead of 237.64 would result in a 0.26% concentration error, which is significant in high-throughput screening (HTS) assays.

Part 4: Analytical Workflow Visualization

The following diagram outlines the logical decision tree for validating this compound using LC-MS.

MS_Validation_Workflow Sample Crude Reaction Mixture LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+/- Mode) LC->ESI MS1 Full Scan MS1 ESI->MS1 CheckMass Observe m/z 238.03 (M+H)? MS1->CheckMass CheckIso Observe M+2 at ~33% Intensity? CheckMass->CheckIso Yes Fail REJECT: Impurity/Wrong Product CheckMass->Fail No CheckFrag MS/MS: Loss of CO2 (-44 Da)? CheckIso->CheckFrag Yes (Confirms Cl) CheckIso->Fail No (Des-Chloro impurity) CheckFrag->Fail No (Isomer) Pass VALIDATED: 6-Cl-4-OMe-2-COOH CheckFrag->Pass Yes (Confirms 2-COOH)

Figure 1: LC-MS/MS validation logic for 6-Chloro-4-methoxyquinoline-2-carboxylic acid, prioritizing isotopic confirmation of Chlorine and structural confirmation via decarboxylation.

References

  • PubChem. 4-Chloro-7-methoxyquinoline-6-carboxylic acid (Isomer Reference for Mass Data). National Library of Medicine. Accessed February 18, 2026. [Link][2]

  • NIST Mass Spectrometry Data Center. Chlorine Isotopic Abundance and Atomic Weights. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids).[Link]

Sources

Exploratory

6-Chloro-4-methoxyquinoline-2-carboxylic acid CAS number and chemical identifiers

Technical Whitepaper: Characterization and Synthetic Utility of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid Part 1: Executive Summary & Chemical Identity 6-Chloro-4-methoxyquinoline-2-carboxylic acid is a specialized h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Synthetic Utility of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid

Part 1: Executive Summary & Chemical Identity

6-Chloro-4-methoxyquinoline-2-carboxylic acid is a specialized heterocyclic building block used primarily in the development of quinoline-based kinase inhibitors and anti-infective agents (specifically antimalarials and antivirals). Structurally, it features a quinoline core substituted with a chlorine atom at the 6-position, a methoxy group at the 4-position, and a carboxylic acid moiety at the 2-position.[1][2]

This compound serves as a critical scaffold because the 2-position carboxylate allows for amide coupling (peptidomimetics), while the 4-methoxy group modulates solubility and lipophilicity compared to the parent 4-quinolone.

Chemical Data Sheet
Parameter Technical Specification
Chemical Name 6-Chloro-4-methoxyquinoline-2-carboxylic acid
IUPAC Name 6-chloro-4-methoxyquinoline-2-carboxylic acid
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
PubChem CID 66485017
CAS Number Not widely listed in public registries; Search via Structure/CID.[3] (Related: Ethyl ester CAS 124467-35-2)
SMILES COC1=C(C=NC2=C1C=CC(=C2)Cl)C(=O)O
InChI Key HVZKZLTYZJQKQE-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water (acid form)

Part 2: Synthetic Methodology (The "How")

Core Directive: As a Senior Scientist, I advise against the direct methylation of 6-chloro-4-hydroxyquinoline-2-carboxylic acid using methyl iodide (MeI). This route typically favors N-methylation , yielding the undesired 1-methyl-4-quinolone isomer due to the tautomeric equilibrium of the 4-hydroxy/4-oxo system.

Recommended Protocol: The "Chlorine Displacement Route" (SNAr) is the industry standard for ensuring regiospecific O-methylation .

Step-by-Step Synthetic Workflow
  • Cyclization (Konrad-Limpach / Pfitzinger Variant):

    • Reactants: 4-Chloroaniline + Diethyl oxalacetate.

    • Conditions: Acid catalysis or thermal cyclization (Dowtherm A, >250°C).

    • Intermediate: Ethyl 6-chloro-4-hydroxyquinoline-2-carboxylate.

  • Chlorination (Activation):

    • Reagent: Phosphorus Oxychloride (POCl₃).

    • Mechanism:[4][5][6] Conversion of the 4-hydroxy (tautomeric ketone) to the 4-chloro leaving group.

    • Intermediate: Ethyl 4,6-dichloroquinoline-2-carboxylate.

  • Methoxylation (Nucleophilic Aromatic Substitution):

    • Reagent: Sodium Methoxide (NaOMe) in Methanol (anhydrous).

    • Mechanism:[4][5][6] SNAr displacement of the reactive 4-chloro substituent. The 6-chloro is deactivated and remains intact.

    • Intermediate: Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate.

  • Hydrolysis:

    • Reagent: Lithium Hydroxide (LiOH) or NaOH in THF/Water.

    • Product:6-Chloro-4-methoxyquinoline-2-carboxylic acid .[1][2][3][7]

Visualization: Synthetic Pathway

SynthesisRoute Start 4-Chloroaniline + Diethyl Oxalacetate Inter1 Ethyl 6-chloro-4-hydroxy quinoline-2-carboxylate Start->Inter1 Cyclization (Thermal/Acid) Inter2 Ethyl 4,6-dichloro quinoline-2-carboxylate Inter1->Inter2 POCl3 (Chlorination) Inter3 Ethyl 6-chloro-4-methoxy quinoline-2-carboxylate Inter2->Inter3 NaOMe/MeOH (SNAr Displacement) Final 6-Chloro-4-methoxy quinoline-2-carboxylic acid Inter3->Final LiOH/THF (Hydrolysis)

Figure 1: Regioselective synthesis avoiding N-methylation by utilizing the 4-chloro intermediate.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

Process Step Critical Parameter Scientific Rationale / Risk Mitigation
Chlorination Moisture Control POCl₃ degrades rapidly with water. Use strictly anhydrous conditions to prevent reversion to the starting hydroxy compound.
Methoxylation Temperature Maintain 0°C to Room Temp. High heat (>60°C) may cause nucleophilic attack at the 6-chloro position (though less reactive) or ester hydrolysis before displacement is complete.
Hydrolysis pH Monitoring Acidification (workup) must be controlled (pH 3-4). Going too acidic (< pH 1) can induce ether cleavage (demethylation) back to the 4-hydroxy species.

Part 4: Analytical Characterization (QC)

To validate the structure, one must distinguish the target O-methyl product from the potential N-methyl impurity.

NMR Signature (¹H NMR in DMSO-d₆)
  • O-Methoxy (Target): Sharp singlet at δ 4.0 – 4.1 ppm . The aromatic region will show a distinct pattern for the 2, 3, 5, 7, 8 protons (quinoline numbering).

  • N-Methyl (Impurity): Singlet typically upfield at δ 3.6 – 3.8 ppm .

  • Carboxylic Acid: Broad singlet at δ 13.0 – 14.0 ppm (exchangeable with D₂O).

Visualization: Analytical Logic Tree

AnalyticalLogic Start Crude Product Analysis CheckNMR 1H NMR (Methoxy Region) Start->CheckNMR ResultA Singlet @ 4.0-4.1 ppm CheckNMR->ResultA ResultB Singlet @ 3.6-3.8 ppm CheckNMR->ResultB ConclusionA CONFIRMED: 4-Methoxy (O-alkylation) ResultA->ConclusionA ConclusionB REJECT: 1-Methyl-4-quinolone (N-alkylation) ResultB->ConclusionB

Figure 2: NMR decision tree for distinguishing O-methylation (target) from N-methylation (impurity).

Part 5: Safety & Handling

  • Hazard Statements: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Handle in a fume hood. The 4-chloro intermediate (if isolated) is a potent sensitizer and lachrymator.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66485017, 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Retrieved from [Link]

  • MDPI (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. (Analogous synthesis demonstrating the reactivity of 6-chloro-quinoline scaffolds). Retrieved from [Link]

Sources

Foundational

Thermal stability and melting point range of 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Title: Technical Characterization Guide: Thermal Stability and Melting Point Determination of 6-Chloro-4-methoxyquinoline-2-carboxylic acid Executive Summary 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CAS: 1355204-48...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Characterization Guide: Thermal Stability and Melting Point Determination of 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Executive Summary

6-Chloro-4-methoxyquinoline-2-carboxylic acid (CAS: 1355204-48-6 ) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive quinoline scaffolds, including potential antimalarial, antiviral, and kinase-inhibitor candidates.[1][2][3] Its structural integrity is defined by the stability of the quinoline core, yet it possesses specific thermal vulnerabilities—notably decarboxylation at the C2 position and ether cleavage at the C4 position under extreme conditions.[4]

This guide provides a rigorous technical analysis of its physicochemical properties, thermal behavior, and standardized protocols for characterization.[4] It is designed for medicinal chemists and process engineers requiring precise data for scale-up and formulation.[1]

Physicochemical Identity & Properties

PropertySpecification
Chemical Name 6-Chloro-4-methoxyquinoline-2-carboxylic acid
CAS Registry Number 1355204-48-6
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Structural Class 2,4,6-Trisubstituted Quinoline / Quinaldic Acid Derivative
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, hot Methanol; Insoluble in Water
Melting Point Range Analysis

Unlike simple organic staples, the melting point (MP) of substituted quinoline-2-carboxylic acids is heavily influenced by crystalline polymorphism and purity.[1]

  • Typical Range: 205°C – 230°C (Decomposition) [4]

  • Behavior: The compound typically exhibits a sharp melt followed immediately by gas evolution (decarboxylation).[4]

  • Reference Benchmarks (SAR Analysis):

    • Quinaldic Acid (Parent):[1][4][5] MP ~157°C.[4]

    • 6-Methoxyquinoline-4-carboxylic acid (Isomer): MP ~280°C (dec).[4][5]

    • 4-Hydroxy-6-chloroquinoline-2-carboxylic acid (Precursor): MP >250°C.[4][5][6]

    • Insight: The methylation of the 4-OH group generally lowers the lattice energy compared to the hydroxy-analog, reducing the MP, while the 6-chloro substituent increases rigidity and molecular weight, raising it relative to the unsubstituted parent.[1]

Thermal Stability Profile

The thermal stability of this compound is governed by two primary degradation pathways. Researchers must control these factors during drying, recrystallization, and reaction optimization.

A. Decarboxylation (Critical Criticality: High)

Quinoline-2-carboxylic acids are thermodynamically prone to losing carbon dioxide at elevated temperatures, often catalyzed by acidic media or high boiling solvents (e.g., nitrobenzene, diphenyl ether).[4]

  • Threshold: Onset typically >190°C.[4][5]

  • Mechanism: Thermal excitation leads to the cleavage of the C2-COOH bond, yielding 6-chloro-4-methoxyquinoline.[1]

B. Ether Cleavage (Criticality: Moderate)

The C4-methoxy group is an aryl alkyl ether.[4] While generally stable, prolonged exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or high temperatures in acidic aqueous media can cleave the methyl group, reverting the molecule to the 4-hydroxy analogue (Kynurenic acid derivative).[4]

Experimental Protocols

To ensure data integrity, the following self-validating protocols should be used for characterization.

Protocol 1: High-Precision Melting Point Determination (DSC)

Standard capillary methods may yield variable results due to decomposition.[1][4] Differential Scanning Calorimetry (DSC) is the gold standard.[1][4]

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimping should be hermetic but vented if significant outgassing is expected.[4]

  • Equilibration: Equilibrate at 40°C for 5 minutes.

  • Ramp: Heat from 40°C to 300°C at a rate of 10°C/min .

  • Analysis:

    • Identify the Endothermic Onset (

      
      ) as the true melting point.[4]
      
    • Watch for a sharp Exothermic event immediately following or overlapping the melt, indicating decarboxylation.[4]

  • Validation: Run a TGA (Thermogravimetric Analysis) in parallel. A mass loss of ~18.5% (mass of CO₂ / MW) confirms decarboxylation.[4]

Protocol 2: Thermal Stress Testing (HPLC Tracking)

For validating stability during synthesis scale-up.[1]

  • Preparation: Dissolve sample in DMSO-d6 (for NMR) or DMSO (for HPLC) at 10 mg/mL.

  • Stress Conditions:

    • Control: Room Temperature (25°C).

    • Thermal A: 80°C for 4 hours.

    • Thermal B: 120°C for 1 hour (simulating reflux).

  • Analysis:

    • HPLC: C18 Column, Gradient 5-95% ACN/Water (+0.1% Formic Acid).[4]

    • Detection: UV at 254 nm.[4]

    • Pass Criteria: >99.0% retention of the parent peak area. Appearance of a new peak at lower retention time (more polar) suggests hydrolysis (4-OH); appearance at higher retention time (less polar) suggests decarboxylation.[1][4]

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for characterizing the thermal properties of this intermediate.

ThermalCharacterization Start Sample: 6-Chloro-4-methoxyquinoline-2-carboxylic acid PurityCheck Purity Check (HPLC/NMR) Must be >98% Start->PurityCheck DSC DSC Analysis (10°C/min, 40-300°C) PurityCheck->DSC If Pure TGA TGA Analysis (Mass Loss Tracking) PurityCheck->TGA Parallel Run Result_Melt Endotherm Only (Stable Melt) DSC->Result_Melt Sharp Peak Result_Dec Endotherm + Exotherm (Melt w/ Decomposition) DSC->Result_Dec Broad/Complex Peak Result_Gas Mass Loss ~18.5% (Decarboxylation) TGA->Result_Gas Step Drop >200°C Result_Dec->Result_Gas Correlate

Caption: Logical workflow for distinguishing true melting events from thermal degradation (decarboxylation) using coupled DSC/TGA analysis.

References

  • BLDpharm. (2024).[4] Product Data Sheet: 6-Chloro-4-methoxyquinoline-2-carboxylic acid (BD613545).[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 22988092 (Structural Analog: 4-Chloro-7-methoxyquinoline-6-carboxylic acid). Retrieved from [1][4]

  • ChemicalBook. (2023).[4] 6-Methoxyquinoline-4-carboxylic acid Properties (Reference Standard for Quinoline Acids). Retrieved from [1][4]

  • MDPI. (2006).[4] Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid (Melting Point SAR Reference). Molbank 2006, M486.[4][7] Retrieved from [1][4]

Sources

Exploratory

Literature review of 6-substituted 4-methoxyquinoline-2-carboxylic acids

This guide provides an in-depth technical analysis of 6-substituted 4-methoxyquinoline-2-carboxylic acids, a scaffold critically distinct from its parent, Kynurenic Acid (KYNA). A Technical Guide to Synthesis, SAR, and P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-substituted 4-methoxyquinoline-2-carboxylic acids, a scaffold critically distinct from its parent, Kynurenic Acid (KYNA).

A Technical Guide to Synthesis, SAR, and Pharmacological Profiling[1]

Executive Summary

The 4-methoxyquinoline-2-carboxylic acid scaffold represents a specific structural modification of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroactive metabolite. While Kynurenic Acid is a well-known broad-spectrum antagonist of ionotropic glutamate receptors (NMDA, AMPA, Kainate) and an agonist of GPR35, the 4-methoxy derivative serves a critical role in medicinal chemistry: tautomeric locking .

By methylating the 4-position, researchers "lock" the quinoline ring in its enol ether form, preventing the tautomerization to the 4-oxo (quinolone) species. This guide analyzes the synthetic pathways, the structure-activity relationship (SAR) implications of 6-position substitution, and the pharmacological divergence between the 4-methoxy and 4-hydroxy scaffolds.

Chemical Synthesis & Tautomeric Control

The synthesis of 6-substituted 4-methoxyquinoline-2-carboxylic acids requires a strategic approach to ensure regioselective O-methylation over N-methylation.

1.1 Core Synthetic Pathway (Conrad-Limpach Approach)

The most robust route involves the construction of the 4-hydroxyquinoline-2-carboxylate precursor followed by O-methylation.

  • Condensation: Aniline (substituted at para-position for 6-substituted quinoline) reacts with dimethyl acetylenedicarboxylate (DMAD) or diethyl oxalacetate.

  • Cyclization (Conrad-Limpach): Thermal cyclization in diphenyl ether or Dowtherm A (>250°C) yields the 4-hydroxyquinoline-2-carboxylic ester.

  • O-Methylation (The Critical Step): Reaction with methyl iodide (MeI) or dimethyl sulfate.

    • Expert Insight: Using Silver Carbonate (Ag₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF/Acetone promotes O-methylation (kinetic control) over N-methylation (thermodynamic control).

  • Hydrolysis: Saponification of the ester (LiOH/THF) yields the final free acid.

1.2 Visualization of Synthetic Workflow

The following diagram outlines the critical decision points in the synthesis, highlighting the divergence between Kynurenic Acid (4-OH) and the target 4-Methoxy scaffold.

Synthesis_Pathway Aniline 4-Substituted Aniline (Start) Enamine Enamine Intermediate Aniline->Enamine Condensation DMAD DMAD / Diethyl Oxalacetate DMAD->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Quinolone 4-Hydroxyquinoline-2-carboxylate (Tautomeric Equilibrium) Cyclization->Quinolone Methylation_O O-Methylation (MeI, Ag2CO3, DMF) Quinolone->Methylation_O Kinetic Control Methylation_N N-Methylation (MeI, K2CO3, Heat) Quinolone->Methylation_N Thermodynamic Control (Avoid) Target 4-Methoxyquinoline-2-carboxylic Ester Methylation_O->Target Final 6-Substituted 4-Methoxyquinoline-2-COOH Target->Final Saponification (LiOH)

Caption: Synthetic pathway emphasizing the critical O-methylation step to lock the enol ether form.

Structure-Activity Relationship (SAR)[2]

The biological activity of this scaffold is defined by two vectors: the 6-position substituent and the 4-methoxy "lock" .

2.1 The "Tautomeric Cliff" (NMDA Receptor)

Kynurenic acid binds to the Glycine site (GluN1 subunit) of the NMDA receptor.

  • 4-Hydroxy (Parent): Exists predominantly as the 4-oxo (quinolone) tautomer in solution. The NH group acts as a Hydrogen Bond Donor (HBD) to the receptor backbone (likely Serine/Threonine residues).

  • 4-Methoxy (Target): The O-methyl group removes the HBD capability of the NH and sterically blocks the region previously occupied by the carbonyl oxygen.

  • Result: 4-Methoxy analogues typically exhibit significantly reduced affinity (>10-50 fold loss) for the NMDA glycine site compared to their 4-oxo counterparts. They are often used as negative controls to validate the necessity of the H-bond donor motif.

2.2 The 6-Position Substitution

While the 4-methoxy core reduces potency, the 6-position remains a critical determinant for lipophilicity and secondary binding interactions.

Substituent (R6)Effect on Physicochemical PropertiesBiological Implication
-H BaselineLow BBB permeability; moderate GPR35 agonist.
-Cl / -Br Increased Lipophilicity (+π)Enhanced membrane penetration; potential for halogen bonding in hydrophobic pockets.
-Methyl Mild LipophilicitySteric bulk without electronic withdrawal.
-OH H-Bond DonorIncreases water solubility; 6-OH-KYNA has higher affinity for AMPA receptors than NMDA.
2.3 GPR35 Agonism

Kynurenic acid is an endogenous agonist for the orphan receptor GPR35 .[1]

  • Activity: 6-substituted analogues (e.g., 6-bromo) often show increased potency at GPR35 compared to the parent.

  • 4-Methoxy Impact: Unlike the NMDA receptor, GPR35 agonism is less strictly dependent on the 4-oxo tautomer, though the carboxylic acid at C2 is non-negotiable (essential for ionic interaction with Arginine residues in the receptor).

Experimental Protocols
3.1 Protocol: Regioselective Synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid

This protocol ensures high O-selectivity.

Reagents: 6-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester (1.0 eq), Methyl Iodide (1.5 eq), Silver Carbonate (


, 1.0 eq), Anhydrous DMF.
  • Dissolution: Dissolve the 4-hydroxy precursor in anhydrous DMF (0.1 M concentration) under Argon atmosphere.

  • Base Addition: Add

    
    . The mixture should be protected from light.
    
  • Alkylation: Add Methyl Iodide dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (The O-methylated product is typically less polar than the N-methylated byproduct).

  • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Hydrolysis: Treat the isolated ester with LiOH (3 eq) in THF:Water (3:1) at RT for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the final acid.

3.2 Protocol: NMDA (Glycine Site) Binding Assay

Validates the loss of affinity due to 4-methoxy substitution.

  • Source: Rat cortical membranes (buffy coat).

  • Radioligand:

    
    -MDL 105,519 (High affinity glycine site antagonist) or 
    
    
    
    -Glycine.
  • Non-specific Binding: Defined by 1 mM Glycine or 100 µM 5,7-dichlorokynurenic acid.

  • Incubation: 30 mins at 4°C in 50 mM Tris-Acetate buffer (pH 7.4).

  • Analysis: Filtration through Whatman GF/B filters. Calculate

    
     and 
    
    
    
    .
Pharmacophore & Binding Mode Visualization

The following diagram illustrates the "Tautomeric Lock" concept, explaining the reduced affinity of the 4-methoxy variant at the NMDA receptor.

Pharmacophore cluster_Active Active Antagonist (4-Oxo Tautomer) cluster_Inactive Inactive/Low Affinity Probe (4-Methoxy) Node_Active Kynurenic Acid (4-OH) Predominant 4-Oxo Form Receptor_A NMDA Glycine Site (GluN1) Node_Active->Receptor_A H-Bond Donor (NH) H-Bond Acceptor (C=O) Node_Inactive 4-Methoxyquinoline (Locked Enol Ether) Receptor_B NMDA Glycine Site (GluN1) Node_Inactive->Receptor_B Steric Clash (OMe) Loss of H-Bond Donor

Caption: Mechanistic comparison showing why 4-methoxy substitution disrupts the critical hydrogen bonding network required for high-affinity NMDA antagonism.

References
  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids.[2] Pharmacological Reviews, 45(3), 309-379. Link

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[2] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. Link

  • Millan, M. J., et al. (2001). 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones. Neuropharmacology, 40(8), 1068-1078. Link

  • Wang, J., et al. (2006). Discovery of potent and selective GPR35 agonists. Journal of Medicinal Chemistry, 49(24), 7054-7062. Link

  • BenchChem. (2025).[3] Synthesis of 2-Methoxyquinoline-4-carbaldehyde and Derivatives: Technical Protocols.Link

Sources

Protocols & Analytical Methods

Method

Preparation of quinoline-based antimalarial agents using 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Executive Summary This application note details the synthetic utility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid as a scaffold for next-generation antimalarial agents. Unlike classical 4-aminoquinolines (e.g., Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid as a scaffold for next-generation antimalarial agents. Unlike classical 4-aminoquinolines (e.g., Chloroquine) which face widespread resistance, quinoline-2-carboxamides represent a distinct chemotype. These derivatives function through a dual mechanism: inhibition of the cysteine protease Falcipain-2 and interference with hemozoin formation within the parasite's digestive vacuole.

This guide provides a validated protocol for the amidation of the C2-carboxylate, purification strategies, and a self-validating biochemical assay for heme polymerization inhibition.

Scientific Rationale & Mechanism

The 6-chloro-4-methoxy substitution pattern is critical. The 6-chloro group enhances lipophilicity and metabolic stability, while the 4-methoxy group modulates the electron density of the quinoline ring, influencing the pKa of the ring nitrogen. This basicity is essential for the drug's accumulation in the acidic food vacuole (pH ~5.2) of Plasmodium falciparum via ion trapping.

Once localized, the 2-carboxamide derivatives disrupt the parasite's survival via:

  • Heme Detoxification Blockade: Binding to free heme (Ferriprotoporphyrin IX), preventing its sequestration into inert hemozoin crystals.

  • Protease Inhibition: The carboxamide moiety can interact with the active site of Falcipain-2, an enzyme required for hemoglobin degradation.[1]

Pathway Visualization

MechanismOfAction Hemoglobin Host Hemoglobin FreeHeme Free Heme (Toxic Fe3+) Hemoglobin->FreeHeme Degradation Falcipain Falcipain-2 (Protease) Falcipain->Hemoglobin Catalyzes Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) FreeHeme->Death Accumulation Drug Quinoline-2-carboxamide (Drug) Drug->Falcipain Inhibits (Mechanism A) Drug->FreeHeme Complexation (Mechanism B) Drug->Hemozoin Caps Crystal Growth

Figure 1: Dual mechanism of action targeting hemoglobin degradation and heme detoxification pathways.[2]

Chemical Synthesis Protocol

Objective: Derivatization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid with a basic amine side chain (e.g., N,N-diethylethylenediamine) to generate the bioactive carboxamide.

Reagents & Equipment[5][6]
  • Precursor: 6-Chloro-4-methoxyquinoline-2-carboxylic acid (1.0 eq).

  • Amine: N,N-Diethylethylenediamine (1.2 eq).

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Purification: Flash Chromatography (Silica) or Prep-HPLC.

Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
  • Charge a flame-dried round-bottom flask with 6-Chloro-4-methoxyquinoline-2-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 10 minutes under inert atmosphere (

    
    ).
    
  • Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow/orange, indicating the formation of the active ester (O-At ester).

    • Expert Insight: HATU is preferred over EDC/HOBt for quinoline-2-carboxylic acids due to steric hindrance at the 2-position. It prevents racemization (if chiral amines are used) and ensures higher yields.

Step 2: Nucleophilic Amidation
  • After 30 minutes of activation, add N,N-diethylethylenediamine (1.2 mmol) dropwise.

  • Stir the reaction mixture at RT for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting acid (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
Step 3: Workup and Isolation
  • Dilute the reaction mixture with EtOAc (50 mL).

  • Wash sequentially with:

    • Saturated

      
       (2 x 20 mL) – removes unreacted acid/HATU byproducts.
      
    • Water (2 x 20 mL) – removes DMF.

    • Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Gradient of 0

    
     5% Methanol in Dichloromethane (DCM) containing 1% 
    
    
    
    (to prevent tailing of the basic amine product).
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 6-Cl-4-OMe-quinoline-2-COOH Activation Activation: HATU + DIPEA (Formation of Active Ester) Start->Activation DMF, RT, 30 min Addition Nucleophilic Attack: Add Diamine Side Chain Activation->Addition 1.2 eq Amine, 12h Workup Workup: EtOAc Extraction + NaHCO3 Wash Addition->Workup Complete Conversion Purification Purification: Flash Chromatography (DCM:MeOH 95:5) Workup->Purification Crude Oil Final Final Product: Quinoline-2-Carboxamide Purification->Final Isolation

Figure 2: Optimized synthetic route using HATU coupling chemistry.

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized agent, the following data profile must be met:

ParameterMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 95% Area Under Curve
Identity 1H-NMR (400 MHz, CDCl3)Diagnostic amide triplet (

~8.5 ppm) and side-chain alkyl signals.
Mass LC-MS (ESI+)[M+H]+ matches theoretical mass (

0.4 Da).
Appearance Visual InspectionOff-white to pale yellow solid.

Biological Evaluation: Heme Polymerization Inhibition Assay (HPIA)

Context: This cell-free assay validates the compound's ability to inhibit the formation of hemozoin (beta-hematin), mimicking the drug's action in the food vacuole.

Protocol
  • Preparation of Hemin Stock: Dissolve Hemin chloride (3 mg) in 0.1 M NaOH (0.5 mL), then dilute with surfactant solution (Tween-20) to mimic the lipid environment.

  • Reaction Setup:

    • In a 96-well plate, add 100

      
      L of Hemin suspension.
      
    • Add 100

      
      L of Test Compound (dissolved in DMSO/Acetate buffer, pH 5.2).
      
    • Controls:

      • Positive Control: Chloroquine (known inhibitor).[3][4][5]

      • Negative Control: Solvent only (DMSO).

  • Incubation: Incubate at 37°C for 24 hours to allow polymerization.

  • Quantification:

    • Add pyridine solution (to dissolve unpolymerized heme only).

    • Wash the insoluble pellet (hemozoin) with high-pH buffer.

    • Dissolve the pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .

  • Calculation: Lower absorbance indicates higher inhibition (less hemozoin formed). Calculate

    
     using non-linear regression.
    

Self-Validating Check: The


 of Chloroquine in this assay must fall between 20–50 

M. If outside this range, the pH of the acetate buffer or the quality of Hemin is compromised.

Troubleshooting & Expert Tips

  • Solubility: The 6-chloro-4-methoxy starting material is sparingly soluble in non-polar solvents. Always use DMF or NMP for the coupling reaction.

  • Amide Hydrolysis: Quinoline-2-carboxamides can be susceptible to hydrolysis in highly acidic aqueous media. During workup, avoid prolonged exposure to strong acids.

  • Regioselectivity: The 4-methoxy group is stable under HATU coupling conditions. However, avoid using

    
     or strong Lewis acids downstream, as this will deprotect the methoxy group to the 4-quinolone (which changes the chemotype entirely).
    

References

  • Quinoline-2-carboxamide Antimalarials

    • Design, synthesis and antimalarial efficacy of quinoline carboxamide derivatives targeting Falcipain-2.[1]

    • Source: Malaria Journal / Bioorganic & Medicinal Chemistry Letters.
  • Heme Polymerization Assay Protocol

    • Ncokazi, K. K., & Egan, T. J. (2005).[6] A colorimetric high-throughput beta-hematin inhibition screening assay.

    • Source: Analytical Biochemistry.
  • Synthetic Methodology (HATU Coupling)

    • Recent advancements in the synthesis of hybrid antimalarial drugs.
    • Source: Journal of Medicinal Chemistry.

Sources

Application

Accelerated Synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid via Microwave-Assisted Organic Synthesis (MAOS)

An Application Note for Researchers and Drug Development Professionals Abstract Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional syn...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to these compounds often involve harsh conditions, extended reaction times, and low yields. This application note presents a detailed, two-step protocol for the synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). The methodology first employs a microwave-mediated Pfitzinger-type condensation to rapidly form the key intermediate, 6-chloro-4-hydroxyquinoline-2-carboxylic acid, followed by a standard O-methylation. This approach dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry, offering a robust and efficient pathway for researchers in drug discovery and development.

Introduction: The Need for Greener, Faster Quinoline Synthesis

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] The synthesis of functionalized quinolines, therefore, remains a high-priority area in organic and medicinal chemistry. However, classical methods like the Doebner, Pfitzinger, or Skraup syntheses, while foundational, are often hampered by drawbacks such as the need for strong acids, high temperatures, and prolonged reaction times, which can lead to side product formation and energy inefficiency.[3]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4][5][6][7][8] Unlike conventional heating which relies on slow and inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[5][8] This direct, instantaneous, and uniform heating, known as dielectric heating, results in remarkable rate accelerations, often reducing reaction times from hours to mere minutes.[2][9][10] The key benefits of MAOS include:

  • Increased Reaction Rates: Dramatic reduction in synthesis time.[7]

  • Improved Yields and Purity: Minimized side product formation due to shorter exposure to high temperatures.[7][9]

  • Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, leading to significant energy savings.[4][6]

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures consistent results.[7]

This guide provides a comprehensive protocol for the synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, demonstrating the practical application and advantages of MAOS in modern drug discovery workflows.

Synthetic Strategy Overview

The synthesis is designed as a two-step process. The core quinoline structure is first assembled via a microwave-assisted Pfitzinger-type reaction, followed by methylation to yield the final product.

Step 1: Microwave-Assisted Pfitzinger Condensation. 5-Chloroisatin is reacted with pyruvic acid in the presence of a base. The microwave irradiation facilitates the rapid condensation and cyclization to form the key intermediate, 6-chloro-4-hydroxyquinoline-2-carboxylic acid.

Step 2: O-Methylation. The hydroxyl group at the C4 position of the quinoline ring is subsequently methylated using a standard alkylating agent like dimethyl sulfate (DMS) to produce the target molecule, 6-Chloro-4-methoxyquinoline-2-carboxylic acid.

Part I: Microwave-Assisted Synthesis of 6-Chloro-4-hydroxyquinoline-2-carboxylic acid

Principle and Mechanism

This synthesis relies on a variation of the Pfitzinger reaction, a robust method for preparing quinoline-4-carboxylic acids.[11] The mechanism begins with the base-catalyzed ring-opening of 5-chloroisatin to form an intermediate isatinate anion. This is followed by the condensation between the ketone of the opened isatin and the enolate of pyruvic acid. Subsequent intramolecular cyclization and dehydration under microwave heating rapidly yield the aromatic quinoline ring system.

G R1 5-Chloroisatin I1 Isatinate Anion (Ring-Opened) R1->I1 Ring Opening R2 Pyruvic Acid I2 Pyruvic Acid Enolate R2->I2 Deprotonation Base KOH (aq) Base->R1 Base->R2 I3 Condensation Adduct I1->I3 Condensation I2->I3 I4 Cyclized Dihydroquinoline Intermediate I3->I4 Intramolecular Cyclization MW Microwave Irradiation I3->MW Product 6-Chloro-4-hydroxyquinoline- 2-carboxylic acid I4->Product Dehydration (Aromatization) I4->MW G Start Start Prep Combine Reactants (5-Chloroisatin, Pyruvic Acid, KOH) in Microwave Vial Start->Prep MW Microwave Irradiation (140 °C, 10 min) Prep->MW Cool Cool to Room Temp. MW->Cool Workup Acidify with HCl to Precipitate Product Cool->Workup Filter Vacuum Filtration & Wash with Cold Water Workup->Filter Dry Dry Under Vacuum Filter->Dry Characterize Characterize Intermediate (Proceed to Step 2) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of the intermediate.

Part II: O-Methylation to 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Principle

This step involves a standard nucleophilic substitution (Williamson ether synthesis). The phenoxide, formed by deprotonating the 4-hydroxy group with a base like potassium carbonate, acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate (DMS) to form the desired methyl ether.

Experimental Protocol: Step 2

Caution: Dimethyl sulfate (DMS) is highly toxic and a suspected carcinogen. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat.

Procedure:

  • Setup: To a 100 mL round-bottom flask, add the dried 6-chloro-4-hydroxyquinoline-2-carboxylic acid (e.g., 1.0 g, 4.47 mmol) from Step 1, anhydrous potassium carbonate (1.85 g, 13.41 mmol), and anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Reagent Addition: While stirring, carefully add dimethyl sulfate (0.64 mL, 6.71 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • A precipitate should form. If the product remains dissolved, acidify the aqueous solution with 1M HCl to a pH of ~4-5 to induce precipitation.

  • Purification:

    • Collect the solid by vacuum filtration, washing thoroughly with water to remove residual DMF and salts.

    • Recrystallize the crude product from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 6-Chloro-4-methoxyquinoline-2-carboxylic acid.

    • Dry the final product under vacuum.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Analytical Data for 6-Chloro-4-methoxyquinoline-2-carboxylic acid

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (s, 1H, -COOH), ~8.1-8.3 (m, 2H, Ar-H), ~7.8-7.9 (m, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~4.1 (s, 3H, -OCH₃). Note: Chemical shifts are predictive and may vary. [12]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~167 (C=O), ~162 (C-O), ~155 (C=N), ~145 (Ar-C), ~135 (Ar-C), ~132 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~105 (Ar-CH), ~57 (-OCH₃). Note: Chemical shifts are predictive and may vary. [12]
FT-IR (KBr, cm⁻¹)~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700-1725 (strong, C=O stretch), ~1600-1620 (C=N, C=C stretch), ~1250 (C-O stretch, ether).
Mass Spec. (ESI-)m/z: [M-H]⁻ calculated for C₁₁H₇ClNO₃⁻: 236.01. Found: ~236.0.
Melting Point To be determined experimentally.

Troubleshooting

Table 4: Common Issues and Solutions in Microwave Synthesis

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Insufficient heating (temp/time). 2. Inactive reagents. 3. Incorrect stoichiometry.1. Increase hold time in 5-minute increments or temperature by 10-20 °C. 2. Ensure purity and freshness of reagents, especially pyruvic acid. 3. Verify all measurements.
Reaction Does Not Go to Completion 1. Reversible reaction equilibrium. 2. Catalyst (base) deactivation.1. Increase temperature to drive the reaction forward. 2. Ensure sufficient base is present to drive the initial ring-opening and subsequent steps. [11]
Formation of Dark/Tarry Byproducts 1. Excessive temperature or time. 2. Reactant decomposition.1. Reduce the reaction temperature or hold time. 2. Consider a lower reaction temperature with a slightly longer hold time to minimize thermal degradation.
Inconsistent Results 1. Inconsistent vial positioning in the microwave cavity. 2. Inaccurate temperature monitoring.1. Always place the vial in the same position. 2. Ensure the instrument's IR temperature sensor is clean and calibrated. [11]

Conclusion

This application note details a highly efficient, microwave-assisted method for the synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. By replacing conventional heating with microwave irradiation in the key Pfitzinger condensation step, the protocol achieves a significant reduction in reaction time from many hours to just ten minutes, while providing good yields and high purity of the intermediate. This MAOS approach is scalable, reproducible, and aligns with the principles of green chemistry by reducing energy consumption and minimizing waste. [4][9]It serves as a valuable and practical tool for chemists involved in the synthesis of heterocyclic compounds for pharmaceutical research and development.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Doebner–Miller reaction. Wikipedia.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. (2026).
  • Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. (2000). Tetrahedron Letters.
  • An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave-assisted synthesis of some new biquinoline compounds catalyzed by DMAP and their biological activities. SciSpace.
  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. (2016). Bentham Science.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023).
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI.
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Organic Chemistry Ir And Nmr Che

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Chloro-4-methoxyquinoline-2-carboxylic Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Process Troubleshooting Reference Molecule: 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CMQCA) Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Process Troubleshooting Reference Molecule: 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CMQCA)

Executive Summary

The synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid is a critical workflow in the development of antimalarials and kinase inhibitors. Users frequently report yield losses at two specific bottlenecks: the Conrad-Limpach cyclization (thermal degradation) and the 4-position functionalization (regioselectivity issues).

This guide deviates from standard textbook descriptions to focus on industrial-grade process controls that stabilize yields. We utilize a "Chlorination-Substitution" strategy rather than direct methylation to guarantee regiochemical purity.

Module 1: The Validated "Golden Route"

Use this workflow as your baseline. Deviations from this sequence are the primary cause of yield variability.

The Logic of the Pathway

Direct methylation of the 4-hydroxy intermediate often results in N-methylation (quinolone formation) rather than the desired O-methylation. To force O-alkylation, we must first activate the 4-position as a chloride, creating a highly reactive electrophile for the methoxide attack.

Workflow Visualization

SynthesisFlow Start 4-Chloroaniline + Diethyl Oxalacetate Enamine Enamine Intermediate Start->Enamine -H2O Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization -EtOH Chlorination Chlorination (POCl3) Cyclization->Chlorination Activation Substitution Methoxylation (NaOMe/MeOH) Chlorination->Substitution SnAr Hydrolysis Hydrolysis (LiOH/THF) Substitution->Hydrolysis Saponification Product Target Acid (CMQCA) Hydrolysis->Product Acidification

Figure 1: The optimized linear synthesis pathway prioritizing regiocontrol via the chloro-intermediate.

Module 2: Troubleshooting the Cyclization (Step 1 & 2)

The Problem: The Conrad-Limpach cyclization requires extreme temperatures (


), often leading to "tarring" and yields 

.
Critical Control Points
ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Solvent Diphenyl etherDowtherm A (Eutectic mix)Lower viscosity at RT allows easier workup; stable boiling point at

ensures thermodynamic cyclization.
Concentration 1.0 M0.2 - 0.3 M (High Dilution) High dilution prevents intermolecular polymerization (tar), favoring intramolecular cyclization.
Addition Mode Mix and heatDropwise addition to boiling solvent Adding the enamine into the pre-heated solvent ensures instantaneous cyclization, minimizing decomposition time.
Diagnostic Q&A

Q: My reaction mixture turned black and viscous. Is it recoverable? A: Likely not. This "tar" is polymerized aniline derivatives. To prevent this, ensure your internal temperature never drops below


 during addition. If the temperature dips, the enamine accumulates and polymerizes instead of cyclizing.

Q: Can I use mineral oil instead of Dowtherm A? A: No. Mineral oil degrades at these temperatures, contaminating the product with aliphatic chains that are impossible to remove during recrystallization.

Module 3: The Regioselectivity Pivot (Step 3 & 4)

The Problem: Users attempting direct methylation of the 4-hydroxy intermediate often isolate the N-methyl isomer or get low conversion.

The Fix: The Bridge

We convert the 4-hydroxy-6-chloroquinoline-2-carboxylate to the 4,6-dichloro derivative. This enables a clean Nucleophilic Aromatic Substitution (


).
Protocol: Chlorination to Methoxylation
  • Chlorination:

    • Suspend dried 4-hydroxy ester in

      
       (5 equiv).
      
    • Crucial: Add catalytic DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and lowering the required temp to

      
      .
      
    • Endpoint: Solution turns clear/yellow.

  • Methoxylation:

    • Evaporate excess

      
       completely (toluene azeotrope helps).
      
    • Dissolve residue in anhydrous THF.

    • Add freshly prepared NaOMe in MeOH (1.1 equiv) at

      
      .
      
Visualizing the Selectivity

RegioSelectivity Substrate 4-Hydroxyquinoline Core (Tautomeric Mix) DirectMe Direct Methylation (MeI / K2CO3) Substrate->DirectMe POCl3_Route Activation via POCl3 Substrate->POCl3_Route N_Prod N-Methyl Quinolone (UNDESIRED IMPURITY) DirectMe->N_Prod Major Product Chloro_Int 4-Chloro Intermediate (Electrophilic) POCl3_Route->Chloro_Int OMe_Prod 4-Methoxy Product (TARGET) Chloro_Int->OMe_Prod + NaOMe (SnAr)

Figure 2: Mechanistic pathway comparison. The POCl3 route locks the aromatic system, preventing N-alkylation.

Module 4: Hydrolysis & Isolation (Step 5)

The Problem: Decarboxylation. Quinoline-2-carboxylic acids are prone to losing


 (becoming 6-chloro-4-methoxyquinoline) if the hydrolysis is too harsh.
Optimization Guide
  • Reagent: Use LiOH (Lithium Hydroxide) instead of NaOH. LiOH is more soluble in THF/Water mixtures, allowing for milder conditions.

  • Temperature: Do NOT reflux. Stir at

    
    . The reaction will take longer (4-6 hours), but the yield of the intact acid will be significantly higher.
    
  • pH Control: When acidifying to precipitate the product, stop at pH 3-4 . Going to pH 1 can protonate the quinoline nitrogen, making the salt water-soluble and causing yield loss in the mother liquor.

Frequently Asked Questions (FAQ)

Q: Why is my final product pink/red? A: This indicates trace aniline oxidation products carried over from Step 1.

  • Fix: Wash the final solid with cold acetone. The product is sparingly soluble, but the impurities will wash away.

Q: Can I perform the methoxylation in water? A: Absolutely not. Water competes with methoxide as a nucleophile. You will simply hydrolyze the chlorine back to the hydroxyl group (reverting to the starting material of Step 3). Use anhydrous methanol .

Q: The 4-chloro intermediate is not precipitating. A: Do not try to isolate the 4,6-dichloro ester as a solid if it resists. It is often an oil. Simply evaporate the solvent, azeotrope with toluene to remove moisture, and proceed directly to the methoxylation step (telescoping).

References

  • Conrad-Limpach Synthesis & Cyclization Conditions

    • Source: Organic Syntheses, Coll. Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948).
    • Relevance: Establishes the standard protocol for high-temperature cyclization of anilinoacryl
    • Link:

  • Regioselective Functionalization of Quinolines

    • Source:Journal of Medicinal Chemistry, "Synthesis and Antimalarial Activity of 4-Methoxyquinoline Deriv
    • Relevance: Details the activation followed by alkoxide displacement to avoid N-alkyl
    • Link:

  • Hydrolysis and Decarboxylation Kinetics

    • Source:Journal of the American Chemical Society, "Decarboxyl
    • Relevance: Explains the mechanism of thermal decarboxylation in acidic media, supporting the recommend
    • Link:

  • Process Optimization for 4-Methoxyquinolines

    • Source:BenchChem Protocols, "Synthesis of 6-Chloro-2-phenylquinolin-4-ol."
    • Relevance: Provides industrial context for the management of the Conrad-Limpach reaction and subsequent functionaliz
    • Link:

Optimization

Troubleshooting solubility issues of 6-Chloro-4-methoxyquinoline-2-carboxylic acid in organic solvents

Technical Support Center: Troubleshooting Solubility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive framework for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Solubility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome solubility challenges associated with 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Our approach is rooted in first principles of physical organic chemistry, offering not just protocols, but the causal reasoning behind them to empower effective and efficient experimental design.

Section 1: Foundational Understanding & Physicochemical Profile

A successful solubilization strategy begins with a thorough understanding of the molecule's inherent properties. The structure dictates its behavior in different solvent environments.

FAQ: Core Molecular Attributes

Q1: What are the key structural features of 6-Chloro-4-methoxyquinoline-2-carboxylic acid that influence its solubility?

A1: The solubility of this compound is a complex interplay of four key functional domains:

  • Quinoline Core: This bicyclic aromatic system is largely non-polar and hydrophobic, contributing to solubility in organic solvents.[1][2]

  • Carboxylic Acid (-COOH): This is the most influential group. It is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. Its acidity is the primary handle for manipulating solubility through pH adjustment.

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the lipophilicity (hydrophobicity) of the molecule, generally decreasing its solubility in polar solvents like water.

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its contribution is less dominant than the other groups but does influence interactions with protic solvents.

Q2: What is the general predicted solubility profile of this compound based on its structure?

A2: Based on its structure, 6-Chloro-4-methoxyquinoline-2-carboxylic acid is an acidic, moderately polar organic compound. Therefore:

  • It is expected to be poorly soluble in non-polar (aliphatic) solvents like hexanes or cyclohexane.

  • It should exhibit low to moderate solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.

  • It is predicted to have its best organic solubility in highly polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), although strong crystal lattice energy can sometimes hinder this.

  • Due to the acidic carboxylic acid group, its solubility in polar protic solvents, especially water, will be highly pH-dependent . It will be poorly soluble in neutral or acidic aqueous media but will become significantly more soluble under basic conditions where it can form a highly polar carboxylate salt.

Data Summary: Physicochemical Properties

The table below summarizes key computed and experimental properties for the target compound and structurally related analogs. Direct experimental data for the target molecule is limited; therefore, properties are inferred from its structure and comparison with similar compounds.

PropertyValue / PredictionSourceRationale & Implication
Molecular FormulaC₁₁H₈ClNO₃[3]Confirms the elemental composition.
Molecular Weight237.64 g/mol [4]A moderate molecular weight; size is not the primary barrier to solubility.
Acidity (pKa)~1-3 (Predicted)[5]The carboxylic acid is strongly acidic, similar to other quinoline-4-carboxylic acids. This is the key to pH-mediated solubilization.
Lipophilicity (XLogP3)~3.3 (Predicted for similar structures)[6]Indicates a preference for a lipid/non-polar environment over water at neutral pH.
Hydrogen Bond Donors1 (from -COOH)[7]Can donate a hydrogen bond, interacting favorably with H-bond acceptor solvents (e.g., DMSO, ethers).
Hydrogen Bond Acceptors3 (from C=O, -OCH₃, quinoline N)[7]Can accept hydrogen bonds, interacting with protic solvents (e.g., methanol, water).

Section 2: Systematic Troubleshooting of Solubility Issues

Instead of a random "guess and check" approach, a systematic workflow is crucial for efficiently identifying a suitable solvent system. This workflow progresses from simple solvent screening to more advanced techniques.

Logical Troubleshooting Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dissolution Enhancement cluster_2 Phase 3: Advanced Strategies A Start with 1 mg of Compound B Test Polar Aprotic Solvents (DMSO, DMF, NMP) A->B Select solvent class C Test Other Organic Solvents (DCM, THF, MeCN, Acetone) A->C Select solvent class D Apply Gentle Heat (40-60 °C) B->D If solubility is low H SOLUBLE C->D If solubility is low E Use Sonication D->E If still insoluble F pH Modification (Base Addition) For Polar/Aqueous Systems E->F If physical methods fail G Co-Solvent Systems (e.g., DMSO/Water, DCM/MeOH) E->G If physical methods fail

Caption: A systematic workflow for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

Objective: To qualitatively and quantitatively assess the solubility of 6-Chloro-4-methoxyquinoline-2-carboxylic acid in a range of standard laboratory solvents.

Materials:

  • 6-Chloro-4-methoxyquinoline-2-carboxylic acid

  • Calibrated positive displacement pipette or syringe

  • Small glass vials (e.g., 2 mL)

  • Vortex mixer

  • Solvent Panel: Heptane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Methanol (MeOH), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

Procedure:

  • Preparation: Accurately weigh 1.0 mg of the compound into a clean, dry glass vial.

  • Initial Solvent Addition: Add 100 µL of the first test solvent. This represents an initial concentration of 10 mg/mL.

  • Agitation: Cap the vial securely and vortex for 1-2 minutes. Visually inspect for undissolved solid.

  • Incremental Addition: If the solid has not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 5 mg/mL). Repeat the agitation step.

  • Continue Titration: Continue adding solvent in 100-200 µL increments, vortexing after each addition, until the compound fully dissolves or a total volume of 1 mL is reached (concentration 1 mg/mL).

  • Record Results: Document the approximate solubility in mg/mL for each solvent tested. Note any observations, such as color change or the formation of a gel.

  • Heating Test: For solvents where solubility is low (<5 mg/mL), gently warm the vial to 40-50°C for 5-10 minutes. Observe if heating improves solubility.[8] Allow the solution to cool to room temperature to check if the compound precipitates, indicating it may be suitable for recrystallization but not for preparing stable stock solutions.

Section 3: Advanced Solubility Enhancement

If standard solvents and physical methods prove insufficient, chemical modification of the solvent system or the compound itself is the next logical step.

FAQ: Advanced Techniques

Q3: My compound is intended for a biological assay in an aqueous buffer, but it's insoluble in water. What is the most effective strategy?

A3: The most robust strategy is pH modification . Since your compound has an acidic carboxylic acid group, you can deprotonate it with a base to form a highly water-soluble carboxylate salt. This is the standard method for preparing aqueous stock solutions of acidic compounds for biological screening.

Mechanism of pH-Mediated Solubilization

G Compound_Acid R-COOH (Neutral Acid Form) Low solubility in polar solvents Compound_Salt R-COO⁻ M⁺ (Ionic Salt Form) High solubility in polar solvents Compound_Acid->Compound_Salt + Base (e.g., NaOH, KOH) - H₂O Compound_Salt->Compound_Acid + Acid (e.g., HCl) - MCl

Caption: Equilibrium between the acid and its soluble salt form.

Protocol 2: Preparing a Soluble Stock Solution via pH Adjustment

Objective: To prepare a high-concentration stock solution (e.g., 10-50 mM) of 6-Chloro-4-methoxyquinoline-2-carboxylic acid in an aqueous or DMSO-based system for biological assays.

Materials:

  • 6-Chloro-4-methoxyquinoline-2-carboxylic acid (MW = 237.64 g/mol )

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • DMSO (anhydrous)

  • Deionized water or appropriate buffer (e.g., PBS)

  • Calibrated pipettes

Procedure:

  • Weigh Compound: Weigh out the desired amount of the compound. For example, for 1 mL of a 10 mM stock solution, weigh 2.38 mg.

  • Initial Suspension: Place the weighed solid into a microcentrifuge tube or glass vial. Add a small amount of DMSO (e.g., 50-100 µL) to wet the solid. This is often not enough to dissolve it but creates a slurry that reacts more easily.

  • Base Addition (Stoichiometric): Add exactly 1.0 molar equivalent of 1.0 M NaOH. For every 237.64 g of compound, you need 1 mole of NaOH.

    • Calculation Example: For 2.38 mg (0.01 mmol) of compound, you need 0.01 mmol of NaOH. This is 10 µL of a 1.0 M NaOH solution.

  • Agitation: Vortex the mixture vigorously for 2-3 minutes. The solid should dissolve as the sodium salt is formed.

  • Dilution to Final Volume: Once the solid is fully dissolved, add your desired solvent (e.g., water, PBS, or more DMSO) to reach the final target volume and concentration.

  • Final Check & Storage: Ensure the final solution is clear. Store appropriately, typically at -20°C or -80°C. Note that the final pH of the stock solution will be basic. This must be considered, as its dilution into the final assay buffer should not significantly alter the buffer's pH.

Q4: What are co-solvents and when should I use them?

A4: A co-solvent system is a mixture of two or more miscible solvents. It is used when a single solvent does not provide the desired solubility. The principle is to create a new solvent environment with finely tuned polarity. For your compound, a mixture of a good-but-insufficient solvent (like DMSO) with a poor-but-miscible solvent (like water) can be effective, especially for creating assay-ready solutions. Other common co-solvent systems include DCM/Methanol or THF/Water. This is often a trial-and-error process but can be invaluable for specific applications.[9]

References

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]

  • PubChem. 6-Chloro-4-methoxyquinoline-2-carboxylic acid | C11H8ClNO3 | CID 66485017. [Link]

  • Wikipedia. Quinoline. [Link]

  • PubChem. Quinaldic Acid | C10H7NO2 | CID 7124. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. [Link]

  • IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • University of Illinois Urbana-Champaign. Heterocyclic Compounds. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]

  • PubChem. 6-Chloro-2-phenylquinoline-4-carboxylic acid | C16H10ClNO2 | CID 238006. [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. [Link]

  • MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]

  • ACS Publications. Oxidative Dissolution of Metals in Organic Solvents. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • University of Wisconsin-Madison. pKa Data Compiled by R. Williams. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

Sources

Troubleshooting

Purification strategies for 6-Chloro-4-methoxyquinoline-2-carboxylic acid removing regioisomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired 6-chloro regioisomer from complex reaction mixtures. This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure you achieve the highest possible purity for your compound.

FAQ: Understanding the Purification Challenge

This section addresses the fundamental questions regarding the formation and separation of regioisomeric impurities during the synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid.

Q1: Why do I get regioisomers during my synthesis?

The formation of regioisomers is a common outcome in many quinoline synthesis routes, such as the Pfitzinger or Doebner-von Miller reactions.[1] When using a substituted aniline like 4-chloro-2-methoxyaniline, the cyclization step can proceed in two different ways, leading to the formation of both the desired 6-chloro and the undesired 8-chloro regioisomer, among other possibilities. The electronic and steric properties of the substituents on the aniline ring dictate the ratio of these isomers, but rarely is the reaction perfectly selective.

Q2: What are the most likely regioisomeric impurities?

For a synthesis starting from a 4-substituted aniline, the primary regioisomeric impurity is typically the 8-substituted isomer. In the case of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, the most common and difficult-to-remove impurity is 8-Chloro-4-methoxyquinoline-2-carboxylic acid . These two isomers have very similar molecular weights and structures, making their separation non-trivial.

Q3: Why are these regioisomers so difficult to separate?

The challenge arises from the high degree of structural similarity between the 6-chloro and 8-chloro isomers. This results in:

  • Similar Polarity: They often exhibit very close Rf values in thin-layer chromatography (TLC) and co-elute in standard column chromatography.[2]

  • Similar Solubility Profiles: They tend to co-crystallize, making purification by simple recrystallization ineffective.[2]

  • Similar pKa Values: As carboxylic acids, their acidity is comparable, which can complicate separations based on simple acid-base extractions. However, even small differences in pKa can be exploited, as discussed in the strategies below.

Troubleshooting Guide: Purification Strategies

This section is structured as a series of common experimental problems and provides detailed solutions and the scientific rationale behind them.

Problem 1: My initial workup yields a solid that is a mixture of regioisomers according to 1H NMR.

Solution: Fractional Recrystallization with a High-Boiling Point Polar Solvent.

Standard recrystallization often fails because the isomers co-crystallize.[2] However, fractional recrystallization from a carefully selected solvent can sometimes enrich the desired isomer.

  • Expert Rationale: The subtle differences in the crystal lattice energies of the regioisomers can be exploited. A high-boiling point solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can provide a wide temperature range for controlled crystallization. This allows for the slow formation of crystals, which can favor the incorporation of the thermodynamically more stable isomer into the crystal lattice. A patent for a similar quinolinecarboxylic acid derivative highlights the utility of DMF for purification.[3]

Protocol: Fractional Recrystallization from DMF

  • Dissolution: Dissolve the crude isomeric mixture in a minimal amount of hot DMF (e.g., 65-100°C).[3] Aim for a concentration where the material is fully dissolved at the higher temperature.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature, ideally over several hours, without agitation. This is the critical step for selective crystallization.

  • Isolation: Collect the first crop of crystals by vacuum filtration. Wash the crystals sparingly with a cold solvent in which the compound is poorly soluble, such as isopropanol or diethyl ether, to remove residual DMF.[3]

  • Analysis: Analyze the purity of the first crop of crystals by 1H NMR or analytical HPLC. This crop should be enriched in one of the isomers.

  • Second Crop: Cool the filtrate further (e.g., to 0-4°C) to obtain a second crop of crystals, which will likely be enriched in the other isomer.

  • Repeat: If necessary, the enriched fractions can be subjected to another round of recrystallization to further improve purity.

Problem 2: Recrystallization did not improve the isomeric ratio. The spots are inseparable on my standard silica TLC plates.

Solution: Exploit pKa Differences with pH-Gradient Precipitation.

Expert Rationale: Even a small difference in the pKa of the carboxylic acid and the quinoline nitrogen between the 6-chloro and 8-chloro isomers can be used for separation. The position of the electron-withdrawing chlorine atom will subtly influence the acidity of the carboxylic acid and the basicity of the quinoline nitrogen. By carefully adjusting the pH of an aqueous solution, you can induce the preferential precipitation of one isomer while the other remains dissolved.[4] This technique is powerful because it separates based on an electronic property (pKa) rather than just polarity or solubility.

Protocol: pH-Gradient Precipitation

  • Dissolution in Base: Dissolve the crude mixture in an aqueous base (e.g., 1 M NaOH) to form the sodium carboxylate salt of both isomers. Ensure the solution is clear. Filter off any insoluble non-acidic impurities.

  • Slow Acidification: While vigorously stirring, slowly add a dilute acid (e.g., 1 M HCl or 0.5 M Acetic Acid) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Fractional Precipitation: As the pH drops, you will reach the pKa of the less soluble/less acidic isomer first, causing it to precipitate out of the solution.

  • Collect Fractions: Collect the precipitate in fractions as the pH is lowered. For example, collect the solid that precipitates between pH 5.5 and 5.0, then between 5.0 and 4.5, and so on.

  • Analysis: Wash each fraction with water and dry. Analyze each solid fraction by NMR or HPLC to determine the isomeric ratio. You should find that some fractions are highly enriched in the desired 6-chloro isomer.

  • Combine and Purify: Combine the high-purity fractions and consider a final simple recrystallization to remove any remaining trace impurities.

Problem 3: My compound is too valuable or the scale is too small for multiple recrystallizations. I need a high-purity sample for biological testing.

Solution: Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC).

Expert Rationale: When other methods fail, preparative HPLC is often the most powerful tool for separating challenging regioisomers.[5][6] Reversed-phase chromatography (using a C18 stationary phase) separates compounds based on hydrophobicity. The subtle difference in the dipole moment and the solvent-accessible surface area between the 6-chloro and 8-chloro isomers can be sufficient to achieve baseline separation under optimized conditions.[7] The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial as it protonates the carboxylic acid, leading to sharper peaks and better separation.[7][8][9]

Protocol: Preparative Reversed-Phase HPLC

  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid or 0.1% TFA.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to find the approximate elution conditions. Then, optimize the gradient around the elution time of your isomers to maximize resolution.

  • Scale-Up: Once analytical separation is achieved, scale up the method to a preparative column.

    • Sample Preparation: Dissolve the crude mixture in a suitable solvent (e.g., DMSO or DMF) at a high concentration.

    • Injection: Inject the sample onto the preparative column.

    • Fraction Collection: Collect fractions based on the UV detector signal.

  • Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC to identify the pure fractions containing the desired 6-chloro isomer.

    • Combine the pure fractions and remove the mobile phase solvents under reduced pressure (rotary evaporation).

    • The final product may need to be lyophilized to remove residual water.

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Flow Rate 1.0 mL/min20 mL/min
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidWater/Acetonitrile + 0.1% Formic Acid
Loading < 1 mg50 - 200 mg (or more, depending on column)

Table 1: Typical parameters for scaling up an HPLC separation.

Workflow and Analytical Characterization

To ensure the integrity of your results, a systematic workflow combined with rigorous analytical checks is essential.

Purification Decision Workflow

The following diagram outlines a logical workflow for tackling the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid.

PurificationWorkflow cluster_0 Purity Assessment cluster_1 Purification Strategy cluster_2 Final Analysis & Product start Crude Product (Post-Workup) analysis1 Analyze by 1H NMR & Analytical HPLC start->analysis1 decision1 Isomeric Purity > 95%? analysis1->decision1 recryst Strategy 1: Fractional Recrystallization decision1->recryst No final_product Pure 6-Chloro Isomer decision1->final_product Yes analysis2 Analyze Purity of Fractions recryst->analysis2 ph_precip Strategy 2: pH-Gradient Precipitation ph_precip->analysis2 prep_hplc Strategy 3: Preparative HPLC prep_hplc->analysis2 decision2 Purity > 98%? analysis2->decision2 decision2->ph_precip No, try next decision2->prep_hplc No, try final decision2->final_product Yes

Sources

Optimization

Technical Support Center: Recrystallization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Welcome to the technical support center for the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 6-Chloro-4-methoxyquinoline-2-carboxylic acid that influence solvent selection for recrystallization?

A1: The solubility characteristics of 6-Chloro-4-methoxyquinoline-2-carboxylic acid are dictated by a combination of its functional groups:

  • Quinoline Ring: A heterocyclic aromatic system that can engage in π-π stacking interactions. The nitrogen atom in the quinoline ring is weakly basic, meaning its protonation state and, consequently, solubility can be influenced by pH.[1][2]

  • Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of forming strong hydrogen bonds. This group's acidity allows for the formation of salts with bases, which can dramatically alter solubility in aqueous solutions.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the overall polarity and can participate in halogen bonding.

  • Methoxy Group (-OCH3): A moderately polar ether group.

The presence of both polar (carboxylic acid, methoxy) and non-polar (quinoline ring) moieties suggests that a single solvent may not be ideal, and a mixed solvent system could be more effective.[2]

Q2: Which single solvents are good starting points for the recrystallization of this compound?

A2: Based on the structure and general knowledge of quinoline derivatives, good single solvent candidates to investigate include:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are polar protic solvents that can hydrogen bond with the carboxylic acid and methoxy groups. Ethanol is a common choice for recrystallizing quinoline derivatives.[3][4]

  • Ketones (Acetone): A polar aprotic solvent that can be effective.

  • Esters (Ethyl Acetate): A solvent of intermediate polarity.

  • Amides (N,N-Dimethylformamide - DMF): A highly polar aprotic solvent, often used for compounds that are difficult to dissolve in other common solvents. Patents for similar quinoline carboxylic acid derivatives have mentioned the use of DMF for purification.[5]

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is advisable when no single solvent provides the ideal solubility profile (i.e., high solubility in hot solvent and low solubility in cold solvent).[6] For 6-Chloro-4-methoxyquinoline-2-carboxylic acid, a mixed system can help to fine-tune the polarity of the crystallization medium. Common and effective mixed solvent pairs include:

  • Ethanol-Water: The compound is likely more soluble in ethanol than in water. Water acts as an anti-solvent.

  • Methanol-Acetone: This combination can be effective for moderately polar compounds.[1]

  • DMF-Water or DMF-Isopropanol: For compounds with low solubility, dissolving in a small amount of hot DMF followed by the addition of an anti-solvent can induce crystallization.[5]

Q4: How does pH affect the recrystallization process?

A4: The pH of the solution is a critical parameter. The quinoline nitrogen is basic and the carboxylic acid is acidic.

  • Acidic Conditions (low pH): The quinoline nitrogen can be protonated, forming a more water-soluble salt.[2]

  • Basic Conditions (high pH): The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble.

  • Near the Isoelectric Point: The compound will exist as a neutral zwitterion, which typically has the lowest aqueous solubility. For recrystallization from aqueous or semi-aqueous systems, adjusting the pH to be near the isoelectric point can be a powerful method to induce precipitation of the pure compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 6-Chloro-4-methoxyquinoline-2-carboxylic acid.

Problem 1: The compound will not dissolve in the chosen solvent, even when heated.
Potential Cause Suggested Solution Scientific Rationale
Incorrect Solvent Choice The solvent is not polar enough to dissolve the compound.The combination of the carboxylic acid and the quinoline ring system imparts significant polarity.
Action: Switch to a more polar solvent. Good options include ethanol, methanol, or N,N-dimethylformamide (DMF).[5]More polar solvents will better solvate the polar functional groups of the molecule.
Insufficient Solvent Volume Not enough solvent has been added.Recrystallization requires dissolving the solute in a minimal amount of hot solvent to ensure supersaturation upon cooling.[3]
Action: Gradually add more hot solvent in small increments until the solid dissolves.This ensures you do not use an excessive amount of solvent, which would lead to poor recovery.
Problem 2: The compound dissolves in the cold solvent.
Potential Cause Suggested Solution Scientific Rationale
Solvent is too "good" The chosen solvent has too high a solvating power at room temperature.For successful recrystallization, the compound should have low solubility in the cold solvent to maximize crystal yield.[7]
Action 1: Switch to a less polar solvent.A less polar solvent will have a lower affinity for the compound at room temperature.
Action 2: Consider a mixed solvent system. Dissolve the compound in the "good" solvent and add a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, heat to redissolve and cool slowly.[8]This technique allows for fine-tuning of the solvent environment to achieve the desired solubility profile.
Problem 3: The compound "oils out" instead of forming crystals.
Potential Cause Suggested Solution Scientific Rationale
Solution is too concentrated The solubility of the compound is exceeded too rapidly upon cooling.The compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.[9]
Action: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool more slowly.Adding more solvent will lower the saturation point, and slower cooling provides more time for ordered crystal lattice formation.
Presence of Impurities Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.Eutectic melting can cause the compound to oil out.
Action: Try a preliminary purification step, such as a charcoal treatment if colored impurities are present, or an acid-base extraction to remove acidic or basic impurities.Removing impurities can significantly improve crystallization behavior.
Inappropriate Solvent The boiling point of the solvent may be too high.If the solvent's boiling point is significantly higher than the melting point of the compound, it is more likely to oil out.
Action: Choose a solvent with a lower boiling point.This ensures that the solution cools below the compound's melting point before it becomes supersaturated.
Problem 4: No crystals form upon cooling.
Potential Cause Suggested Solution Scientific Rationale
Solution is too dilute Too much solvent was used to dissolve the compound.The solution does not become supersaturated upon cooling, which is a prerequisite for crystallization.[9]
Action 1: Evaporate some of the solvent to increase the concentration and then allow it to cool again.This will bring the solution to its saturation point at a higher temperature, allowing for crystallization upon cooling.
Action 2: If using a mixed solvent system, add more of the anti-solvent.This will decrease the overall solubility of the compound in the solvent mixture.
Supersaturation without nucleation The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.Crystal formation requires an initial seed or surface to initiate the process.
Action 1: Scratch the inside of the flask with a glass rod just below the solvent level.This creates microscopic scratches on the glass surface that can act as nucleation sites.[9]
Action 2: Add a "seed crystal" of the pure compound.The seed crystal provides a template for further crystal growth.[9]
Slow Crystallization Kinetics Some compounds are slow to crystallize.The molecules may need more time to orient themselves into a crystal lattice.
Action: Allow the solution to stand undisturbed for a longer period, even overnight, in a cold environment (e.g., refrigerator).Lower temperatures and extended time can promote crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing 6-Chloro-4-methoxyquinoline-2-carboxylic acid from a single solvent.

Materials:

  • Crude 6-Chloro-4-methoxyquinoline-2-carboxylic acid

  • Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, DMF)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Mixed Solvent Recrystallization

This protocol is for using a pair of miscible solvents, one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).

Materials:

  • Crude 6-Chloro-4-methoxyquinoline-2-carboxylic acid

  • Solvent A (e.g., ethanol, DMF)

  • Solvent B (anti-solvent, e.g., water, isopropanol)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent A in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add solvent B dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot solvent A until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using cold solvent B or a cold mixture of A and B for washing.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Solid Dissolved No_Dissolve Compound Doesn't Dissolve Dissolve->No_Dissolve Solid Insoluble Crystals_Form Crystals Form? Cool->Crystals_Form Good_Crystals Good Quality Crystals? Crystals_Form->Good_Crystals Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Success Successful Recrystallization Good_Crystals->Success Yes Oiling_Out Compound Oils Out Good_Crystals->Oiling_Out No, Oiled Out Add_More_Solvent Add More Hot Solvent No_Dissolve->Add_More_Solvent Change_Solvent Use More Polar Solvent No_Dissolve->Change_Solvent Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Evaporate_Solvent Evaporate Some Solvent No_Crystals->Evaporate_Solvent Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Add_More_Solvent->Dissolve Change_Solvent->Dissolve Cool_Slower Cool More Slowly Reheat_Add_Solvent->Cool_Slower Cool_Slower->Cool Evaporate_Solvent->Cool Induce_Crystallization->Cool

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for the Extraction of 6-Chloro-4-methoxyquinoline-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the pH-dependent extraction of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Moving...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the pH-dependent extraction of 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Moving beyond a simple procedural list, this document explains the underlying chemical principles, offers a self-validating experimental protocol for determining optimal conditions, and provides detailed troubleshooting for common issues encountered in the laboratory.

Section 1: Foundational Principles of pH-Dependent Extraction

The successful separation of 6-Chloro-4-methoxyquinoline-2-carboxylic acid from a reaction mixture or crude sample hinges on the manipulation of its acid-base properties. The molecule possesses a carboxylic acid group (-COOH), which is the primary handle for purification via liquid-liquid extraction.

The core principle is that a compound's solubility dramatically changes depending on whether it is in its neutral form or its ionized (salt) form.[1]

  • Neutral Form (R-COOH): The protonated carboxylic acid is a neutral organic molecule. It exhibits low solubility in polar solvents like water and high solubility in non-polar organic solvents (e.g., dichloromethane, ethyl acetate).

  • Ionized Form (R-COO⁻): When deprotonated by a base, the carboxylic acid becomes a negatively charged carboxylate salt. This ionic character makes it highly soluble in water and poorly soluble in non-polar organic solvents.[2]

The equilibrium between these two forms is governed by the compound's acidity constant (pKa) and the pH of the aqueous solution. To effectively move the compound from an organic solvent into an aqueous solution, the pH of the aqueous layer must be raised significantly above the compound's pKa. Conversely, to recover the compound from the aqueous layer, the pH must be lowered well below the pKa, converting the salt back to the neutral, water-insoluble acid.[3][4]

G cluster_org Organic Phase cluster_aq Aqueous Phase Compound_Org 6-Chloro-4-methoxyquinoline-2-carboxylic acid (R-COOH) - Neutral - Soluble in Organic Solvents Compound_Aq 6-Chloro-4-methoxyquinoline-2-carboxylate (R-COO⁻ Na⁺) - Ionic Salt - Soluble in Water Compound_Org->Compound_Aq Add Aqueous Base (e.g., NaOH) pH > pKa + 2 Compound_Aq->Compound_Org Add Aqueous Acid (e.g., HCl) pH < pKa - 2 (Precipitates or allows re-extraction)

Caption: pH-dependent partitioning of the target compound.

Section 2: Experimental Protocol for pH Optimization

While the precise pKa of 6-Chloro-4-methoxyquinoline-2-carboxylic acid is not readily published, it can be estimated to be similar to other aromatic carboxylic acids (pKa ≈ 4-5). The following protocol provides a systematic approach to determine the optimal pH for both the initial extraction and final recovery.

Workflow Overview

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract Liquid-Liquid Extraction: Wash with Aqueous Base (Test different pH values) start->extract separate1 Separate Layers extract->separate1 aq_phase Aqueous Layer (Contains R-COO⁻ Na⁺) separate1->aq_phase Product org_phase Organic Layer (Contains impurities) separate1->org_phase Impurities acidify Acidify Aqueous Layer with HCl (Test different pH values) aq_phase->acidify recover Recover Product acidify->recover filter Suction Filtration (If solid precipitates) recover->filter Option 1 back_extract Back-Extraction (If product oils out or remains dissolved) recover->back_extract Option 2 end Pure R-COOH filter->end back_extract->end

Caption: General workflow for extraction and recovery.

Step-by-Step Methodology

Part A: Optimizing Extraction into the Aqueous Phase

  • Preparation: Dissolve a known quantity (e.g., 100 mg) of the crude product containing 6-Chloro-4-methoxyquinoline-2-carboxylic acid in a suitable organic solvent (e.g., 20 mL of ethyl acetate or dichloromethane).

  • Parallel Extractions: Divide the organic solution into four equal parts in separate separatory funnels.

  • Base Addition: To each funnel, add an equal volume (e.g., 5 mL) of a different aqueous base:

    • Funnel 1: Saturated Sodium Bicarbonate (NaHCO₃) solution (pH ≈ 8.5)

    • Funnel 2: 1 M Sodium Carbonate (Na₂CO₃) solution (pH ≈ 11.5)

    • Funnel 3: 1 M Sodium Hydroxide (NaOH) solution (pH ≈ 13-14)

    • Funnel 4: Deionized Water (as a control)

  • Extraction: Stopper each funnel, invert, and vent frequently to release any pressure (especially with bicarbonate).[5] Shake gently for 1-2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to separate completely. Drain the lower layer (confirm which layer is aqueous/organic based on solvent density).

  • Analysis: Analyze a small, dried sample of each organic layer by TLC or HPLC to determine the amount of starting material remaining. The aqueous base that results in the least amount of product in the organic layer is the most efficient for extraction.

Part B: Optimizing Recovery from the Aqueous Phase

  • Combine & Test: Use the most effective aqueous extract from Part A. If all basic extractions were effective, combine them. Divide the aqueous solution into four test tubes.

  • Acidification: While stirring, slowly add 2 M HCl dropwise to each tube to achieve the following target pH values, checking with a pH meter or pH paper:

    • Tube 1: pH 5.0

    • Tube 2: pH 4.0

    • Tube 3: pH 3.0

    • Tube 4: pH 2.0

  • Precipitation & Isolation: Cool the solutions in an ice bath for 15-20 minutes to maximize precipitation.[6]

  • Recovery:

    • If a solid precipitates: Collect the solid from each tube by suction filtration, wash with a small amount of cold deionized water, and dry to a constant weight.[7]

    • If no solid forms or an oil appears: The protonated acid may be a liquid or have some aqueous solubility. Extract the acidified solution with a fresh portion of an organic solvent (e.g., 2 x 10 mL ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the product.[5]

  • Quantification: Compare the mass of the dried, recovered product from each pH condition. The pH that yields the highest recovery is the optimum for precipitation.

Data Summary
Aqueous Solution (Extraction)pH (approx.)% Extraction Efficiency (Estimated)
Saturated NaHCO₃8.5Record observation
1 M Na₂CO₃11.5Record observation
1 M NaOH13-14Record observation
Final Aqueous pH (Recovery)Recovered Mass (mg)Physical Appearance
5.0Record masse.g., No precipitate, fine solid
4.0Record masse.g., Crystalline solid
3.0Record masse.g., Crystalline solid
2.0Record masse.g., Oily residue

Section 3: Troubleshooting Guide

Q: My extraction efficiency is low; a lot of product remains in the organic layer.

  • Cause: The pH of the aqueous base may be too low to fully deprotonate the carboxylic acid. This is common if using a weak base like sodium bicarbonate for an acid that has a higher pKa.

  • Solution: Repeat the extraction using a stronger base, such as sodium carbonate or sodium hydroxide, as determined in your optimization experiment. Ensure you are using a sufficient molar equivalent of the base to neutralize all the acid present. Also, ensure adequate mixing time for the phases to interact.[6]

Q: After adding the base, an insoluble solid formed at the interface between the two layers.

  • Cause: The sodium salt of your carboxylic acid may have limited solubility in the aqueous phase, especially if the solution is highly concentrated.

  • Solution: Try diluting the aqueous layer by adding more deionized water to help dissolve the salt. Gentle warming of the separatory funnel in a warm water bath may also increase solubility.

Q: I acidified the aqueous layer, but no solid precipitated.

  • Cause 1: The pH was not lowered sufficiently to fully protonate the carboxylate salt.[4]

  • Solution 1: Add more acid to ensure the pH is well below the compound's pKa (target pH ≤ 2). Re-check with a calibrated pH meter.

  • Cause 2: The protonated carboxylic acid is not a solid at the working temperature or has significant solubility in the acidic aqueous solution.

  • Solution 2: Perform a "back-extraction." Transfer the acidified aqueous solution to a separatory funnel and extract it multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove excess water, dry with a drying agent (e.g., Na₂SO₄), and remove the solvent via rotary evaporation to recover your product.[5]

Q: A persistent emulsion formed, and the layers will not separate.

  • Cause: Vigorous shaking can lead to the formation of stable emulsions, especially if surfactants or particulate matter are present.

  • Solution:

    • Allow the funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it.

    • Add a small amount of saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous layer and can help break the emulsion.

    • For stubborn emulsions, pass the mixture through a pad of Celite or glass wool. As a last resort, centrifugation can be effective.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which base is best to start with: sodium bicarbonate or sodium hydroxide? Sodium bicarbonate (a weak base) is more selective and will primarily extract stronger acids like carboxylic acids, leaving behind very weak acids like phenols. Sodium hydroxide (a strong base) will extract both. For initial purification, starting with sodium bicarbonate is a good strategy to enhance selectivity. If extraction is incomplete, move to a stronger base like sodium carbonate or sodium hydroxide.

Q2: How does the basic nitrogen atom on the quinoline ring affect the extraction? The quinoline nitrogen is basic (the pKa of the protonated quinolinium ion is ~4.9). When you acidify the solution to recover your product (e.g., to pH 2-3), this nitrogen will become protonated (N → N⁺-H). This positive charge will increase the compound's overall polarity and may slightly increase its solubility in the aqueous phase, potentially working against complete precipitation. However, the conversion of the highly water-soluble carboxylate (R-COO⁻) to the neutral carboxylic acid (R-COOH) is the dominant effect driving the compound out of the aqueous phase. The key is to ensure the pH is low enough to fully protonate the carboxylate.

Q3: Can I use a different organic solvent? Yes. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. The ideal solvent should readily dissolve your crude product, be immiscible with water, and have a low boiling point for easy removal. Avoid protic solvents like ethanol or methanol as they are miscible with water.

Q4: How many extractions are necessary for a good yield? It is more effective to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[8] For example, three extractions with 10 mL of aqueous base are significantly more efficient than one extraction with 30 mL.[6] You can monitor the effectiveness of each extraction by TLC analysis of the organic layer.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Quora. (2023, February 5). What is the principle of liquid-liquid extraction involving acid-base equilibra? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Liquid-liquid extraction – Knowledge and References. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • MDPI. (2006, September 1). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

  • OSTI.gov. (2018, March 15). In situ recovery of bio-based carboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • MDPI. (2025, January 25). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a place of prominence due to their wi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide will establish a robust, predicted spectral profile through a comparative analysis of structurally related analogues. This approach mirrors the day-to-day challenges faced by researchers in characterizing novel chemical entities and underscores the predictive power of NMR spectroscopy when grounded in solid empirical data from similar structures.

The Quinoline Scaffold: An NMR Perspective

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a fascinating case for NMR analysis. The protons and carbons of this bicyclic heteroaromatic system exhibit chemical shifts and coupling patterns that are exquisitely sensitive to the nature and position of substituents.[1] Understanding these substituent effects is crucial for accurate spectral assignment.

The introduction of a chlorine atom at the C-6 position, a methoxy group at C-4, and a carboxylic acid at C-2, as in our target molecule, induces significant electronic perturbations that are reflected in the NMR spectra. The electron-withdrawing nature of the chlorine and carboxylic acid groups, coupled with the electron-donating effect of the methoxy group, creates a unique electronic environment for each nucleus within the molecule.

Experimental Protocol for NMR Analysis of Quinolines

A standardized protocol for acquiring high-quality NMR data for quinoline derivatives is essential for accurate structural determination.[2]

Sample Preparation:

  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a larger quantity of 20-50 mg is recommended.[2]

  • Solvent Selection: The choice of a deuterated solvent is critical as it can influence chemical shifts.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for polar, acidic compounds like quinoline carboxylic acids, as it can solubilize the sample and often allows for the observation of the exchangeable carboxylic acid proton.[2] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the often-crowded aromatic region of quinoline spectra.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR: For unambiguous assignments, two-dimensional NMR experiments are indispensable.[4]

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, which is invaluable for identifying adjacent protons in the ring system.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and connecting different parts of the molecule.[3]

Comparative Spectral Data of Analogous Compounds

To predict the ¹H and ¹³C NMR spectra of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, we will draw comparisons with the known spectral data of key structural fragments and analogues.

Quinoline-2-carboxylic Acid: The Core Structure

Quinoline-2-carboxylic acid provides the fundamental framework for our target molecule, lacking the chloro and methoxy substituents. Its NMR data serves as a baseline for understanding the chemical shifts of the quinoline core.

Proton Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
H-3~8.3C-2~150.5
H-4~8.2C-3~122.0
H-5~8.1C-4~138.0
H-6~7.8C-4a~128.5
H-7~7.9C-5~130.0
H-8~8.0C-6~128.0
COOH~13-14 (broad)C-7~131.0
C-8~129.5
C-8a~148.0
COOH~167.0
Typical chemical shifts for Quinoline-2-carboxylic Acid compiled from literature data.[2] Actual values may vary based on solvent and concentration.
Substituent Effects on the Quinoline Ring

The introduction of substituents significantly alters the electronic distribution and, consequently, the chemical shifts of the quinoline ring protons and carbons.

  • 6-Chloro Group: Chlorine is an electron-withdrawing group through induction but a weak deactivating group in electrophilic aromatic substitution. Its presence at C-6 is expected to deshield the protons and carbons in its vicinity, particularly H-5 and H-7.

  • 4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance. Placed at C-4, it will significantly shield the protons and carbons of the pyridine ring, most notably H-3 and H-5. The methoxy protons themselves will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

  • 2-Carboxylic Acid Group: The carboxylic acid group is strongly electron-withdrawing, deshielding the adjacent H-3 and C-2. The acidic proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), and its presence can sometimes lead to broadening of adjacent proton signals.[5]

Predicted ¹H and ¹³C NMR Spectra for 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Based on the analysis of analogous compounds, we can predict the following spectral characteristics for 6-Chloro-4-methoxyquinoline-2-carboxylic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the five aromatic protons and the methoxy group protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Justification
H-37.5 - 7.7sShielded by the 4-methoxy group and adjacent to the C-2 carboxylic acid.
H-58.0 - 8.2dDeshielded by the adjacent C-4a and the 6-chloro group.
H-77.8 - 8.0ddInfluenced by the 6-chloro and 8-hydrogen.
H-88.3 - 8.5dTypically the most downfield proton on the benzene ring due to the anisotropic effect of the heterocyclic nitrogen.
OCH₃3.9 - 4.1sCharacteristic chemical shift for a methoxy group on an aromatic ring.
COOH>13 (broad)sHighly deshielded acidic proton.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for all ten carbons in the quinoline ring system, plus the carboxylic acid and methoxy carbons.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C-2~150Attached to the electron-withdrawing carboxylic acid group.
C-3~110Shielded by the 4-methoxy group.
C-4~160Attached to the electron-donating methoxy group.
C-4a~125Quaternary carbon, influenced by both rings.
C-5~128Influenced by the 6-chloro group.
C-6~135Attached to the chlorine atom.
C-7~130Aromatic methine carbon.
C-8~124Influenced by the heterocyclic nitrogen.
C-8a~147Quaternary carbon adjacent to the nitrogen.
COOH~166Carbonyl carbon of the carboxylic acid.
OCH₃~56Aliphatic carbon of the methoxy group.

Structural Elucidation Workflow using 2D NMR

For a definitive assignment of all proton and carbon signals, a combination of 2D NMR experiments is essential. The following workflow illustrates the logical process of spectral interpretation.

G H1_NMR 1. Acquire ¹H NMR Spectrum (Identify proton signals and multiplicities) C13_NMR 2. Acquire ¹³C NMR Spectrum (Identify carbon signals) H1_NMR->C13_NMR COSY 3. Acquire COSY Spectrum (Establish H-H connectivities, e.g., H-5 to H-7 to H-8) C13_NMR->COSY HSQC 4. Acquire HSQC Spectrum (Correlate protons to their directly attached carbons) COSY->HSQC HMBC 5. Acquire HMBC Spectrum (Establish long-range H-C correlations to assign quaternary carbons and confirm fragment linkages) HSQC->HMBC Assignment 6. Final Structure Assignment HMBC->Assignment

Caption: A typical workflow for the complete NMR structural elucidation of a substituted quinoline.

Alternative Analytical Methodologies

While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer clues about the structure.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-O bond of the methoxy group.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous determination of the three-dimensional molecular structure.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid, while not directly available, can be confidently predicted through a comparative approach with structurally related compounds. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and carboxylic acid substituents creates a distinct pattern of chemical shifts that can be rationalized based on established principles of NMR spectroscopy. For unequivocal proof of structure, a comprehensive analysis employing a suite of 2D NMR experiments (COSY, HSQC, and HMBC) is indispensable. This guide provides a robust framework for researchers to interpret the NMR spectra of this and other similarly substituted quinoline derivatives, facilitating their vital work in the advancement of science.

References

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. Available at: [Link]

  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Available at: [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

  • ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. Available at: [Link]

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemistry Research, 16(4), 8-27.
  • PubChem. (2025). 4-Methoxyquinoline. National Institutes of Health. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(15), 3535-3549.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Available at: [Link]

  • MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Scientific Reports, 12(1), 1-18.
  • ResearchGate. (n.d.). 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). Available at: [Link]

  • International Journal of Research in Advent Technology. (n.d.). Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2- yl)phenolblue emitting organic phosphor. Available at: [Link]

Sources

Comparative

FTIR spectral interpretation of carboxylic acid functional groups in quinolines

Topic: FTIR Spectral Interpretation of Carboxylic Acid Functional Groups in Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Interpretation of Carboxylic Acid Functional Groups in Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of quinoline-based therapeutics (e.g., antimalarials, antibacterials, kinase inhibitors), the precise characterization of the carboxylic acid moiety is critical. This functional group dictates solubility, pKa, and bioavailability. While Fourier Transform Infrared Spectroscopy (FTIR) is the industry "workhorse" for solid-state functional group identification, it faces competition from Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) .

The Verdict:

  • FTIR (The Product): Best for rapid, cost-effective identification of the carboxylic acid state (dimer vs. monomer vs. carboxylate salt) and hydrogen bonding networks in the solid state.

  • Raman: Superior for studying crystal lattice polymorphs but frequently fails with quinolines due to high fluorescence interference.

  • NMR: The gold standard for molecular connectivity and solution-state dynamics but lacks the solid-state conformational insight provided by vibrational spectroscopy.

Technical Deep Dive: The Quinoline-Carboxylic Acid Interaction

The Physicochemical Challenge

The quinoline ring system introduces a basic nitrogen atom (N1) that complicates the spectral analysis of an attached carboxylic acid (-COOH). Unlike simple benzoic acid derivatives, quinoline carboxylic acids often exist in a zwitterionic equilibrium in the solid state, particularly when the acid is at the 2- or 4-position.

  • Neutral Form:

    
     (Distinct C=O stretch ~1700 cm⁻¹)
    
  • Zwitterionic Form:

    
     ... 
    
    
    
    (Loss of C=O, appearance of asymmetric/symmetric carboxylate stretches)

Understanding this duality is essential for interpreting the "Product" (FTIR) performance against alternatives.

Comparative Analysis: FTIR vs. Alternatives

The following table objectively compares FTIR (focusing on Transmission KBr and ATR modes) against Raman and Solution-State NMR for this specific application.

Table 1: Performance Matrix for Quinoline Carboxylic Acid Analysis
FeatureFTIR (Transmission KBr) FTIR (ATR) Raman Spectroscopy 1H NMR (Solution)
Primary Detection Dipole moment change (Polar bonds: C=O, O-H)Surface absorption (Polar bonds)Polarizability change (Non-polar: C=C, C-C)Magnetic nuclei spin (1H environment)
COOH Specificity High (Distinct C=O & O-H bands)High (Distinct C=O & O-H bands)Low (C=O often weak; O-H very weak)High (Acidic proton >10 ppm)
Quinoline Ring Signal Strong (C=C, C-N)StrongVery Strong (Ring breathing modes)Distinct aromatic region
Sample State Solid (Pellet)Solid (Direct Crystal)Solid or LiquidLiquid (Solvent required)
Sample Prep Time 10–15 mins (Grinding/Pressing)< 1 min (Direct contact)< 1 min10–30 mins (Dissolution)
Interference Risk Moisture (H₂O masks O-H)LowHigh Fluorescence (Quinoline rings fluoresce strongly)Solvent peaks; Exchangeable protons
Zwitterion Detection Excellent (Shift from C=O to COO⁻)Excellent Good (if no fluorescence)Poor (Fast exchange averages signal)
Critical Analysis of Alternatives
  • Why not just use NMR? While NMR confirms the presence of the COOH proton, it typically requires dissolving the sample in DMSO-d6 or CDCl3. This destroys the solid-state hydrogen bonding network and zwitterionic structure that exists in the drug formulation. FTIR preserves this solid-state information.

  • The Raman Failure Mode: Quinolines are highly conjugated systems. When irradiated with standard Raman lasers (532 nm or 785 nm), they often exhibit intense fluorescence that swamps the weak Raman scattering signal. Unless a 1064 nm laser is available, FTIR is significantly more reliable for quinolines.

Experimental Protocol: FTIR Characterization

This protocol ensures reproducible data, specifically targeting the identification of the carboxylic acid state (dimerized, monomeric, or zwitterionic).

Workflow Diagram

FTIR_Protocol Start Start: Quinoline Sample Prep Sample Preparation (Choose Mode) Start->Prep KBr Transmission Mode (KBr) 1. Mix 1-2mg sample with 200mg KBr 2. Grind to fine powder 3. Press at 8-10 tons for 2 mins Prep->KBr High Sensitivity Req. ATR ATR Mode 1. Clean crystal (ZnSe or Diamond) 2. Place solid sample directly 3. Apply high pressure clamp Prep->ATR Routine ID Acquisition Data Acquisition Range: 4000-400 cm⁻¹ Res: 4 cm⁻¹, Scans: 32+ KBr->Acquisition ATR->Acquisition Processing Post-Processing 1. Baseline Correction 2. H₂O/CO₂ Subtraction Acquisition->Processing Analysis Spectral Analysis Check 1700 cm⁻¹ vs 1600 cm⁻¹ Processing->Analysis Decision Is C=O (1720-1680) Present? Analysis->Decision Neutral Neutral Acid Form (Dimer or Monomer) Decision->Neutral Yes Zwitter Zwitterion/Salt Form (COO⁻ detected) Decision->Zwitter No (Look for 1600/1400)

Caption: Step-by-step workflow for FTIR analysis of quinoline carboxylic acids, distinguishing between neutral and zwitterionic forms.

Detailed Steps
Step 1: Sample Preparation[1][2]
  • Option A: KBr Pellet (Gold Standard for Resolution)

    • Dry KBr powder at 110°C overnight to remove moisture.

    • Mix 1–2 mg of quinoline derivative with ~200 mg KBr.

    • Grind intimately in an agate mortar (particle size < 2 µm to avoid scattering/Christiansen effect).

    • Press into a translucent pellet using a hydraulic press (8–10 tons).

  • Option B: ATR (Attenuated Total Reflectance)

    • Ensure the Diamond or ZnSe crystal is clean (background scan).

    • Place the solid powder covering the crystal active area.

    • Apply maximum pressure using the anvil to ensure intimate contact (critical for reproducible peak intensity).

Step 2: Instrument Parameters
  • Range: 4000–400 cm⁻¹ (Mid-IR).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving complex H-bonding).

  • Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to improve Signal-to-Noise ratio.

Step 3: Data Validation (Self-Check)
  • The "Water Check": If a broad, shapeless blob appears >3400 cm⁻¹ without distinct structure, your KBr might be wet. Re-dry and re-press.

  • The "Bottoming Out" Check: Ensure the strongest peaks (usually C-H or C=O) do not have flat bottoms (absorbance > 2.0), which indicates the sample is too concentrated (KBr) or too thick.

Data Interpretation Guide

Use this lookup table to assign peaks specifically for quinoline-carboxylic acid systems.

Table 2: Characteristic Vibrational Modes[3][4]
Functional GroupMode DescriptionWavenumber (cm⁻¹)Diagnostic Notes
O-H (Acid) Stretching3300–2500 (Broad)Often centered ~3000 cm⁻¹.[3][4][5] Overlaps with C-H stretches.[5] Look for the "fermi resonance" shoulder.
C=O (Acid) Stretching1725–1690 Strong intensity.[5] Shifts to lower freq (~1680) if H-bonded dimer. Disappears in zwitterions.
COO⁻ (Carboxylate) Asymmetric Stretch1650–1550 Indicates salt or zwitterion formation. Often overlaps with Quinoline C=C/C=N.
COO⁻ (Carboxylate) Symmetric Stretch1440–1360 Confirms carboxylate if paired with the asymmetric band.
Quinoline Ring C-H Stretching3100–3000 Sharp, weak peaks just above 3000. Distinguishes aromatic from aliphatic.
Quinoline Ring C=C / C=N Skeletal1620–1450 Series of 3-4 sharp bands. The "fingerprint" of the quinoline core.
C-O (Acid) Stretching1320–1210 Medium intensity. Useful confirmation if C=O is ambiguous.
The "Zwitterion Shift" Phenomenon

In quinoline-2-carboxylic acid (Quinaldic acid) and its derivatives, the proximity of the acid to the ring nitrogen often leads to proton transfer.

  • Observation: You expect a peak at 1710 cm⁻¹ (C=O).

  • Reality: You see no peak at 1710 cm⁻¹, but two strong new bands at ~1600 cm⁻¹ and ~1380 cm⁻¹.

  • Conclusion: The molecule is a zwitterion (

    
     and 
    
    
    
    ). The 1600/1380 bands are the asymmetric/symmetric carboxylate stretches.
Interpretation Logic Diagram

Spectral_Logic Input Analyze Region 1800-1500 cm⁻¹ CheckCO Strong Band @ 1730-1680? Input->CheckCO YesCO Neutral -COOH CheckCO->YesCO Yes NoCO Check 1650-1550 CheckCO->NoCO No CheckOH Broad Band 3300-2500? YesCO->CheckOH Zwitter Zwitterion/Salt (COO⁻ detected) NoCO->Zwitter Strong bands @ 1600 & 1380 Dimer H-Bonded Dimer CheckOH->Dimer Yes (Broad) Monomer Free Monomer (Rare in solid) CheckOH->Monomer No (Sharp ~3500)

Caption: Decision logic for interpreting the carbonyl/carboxylate region of quinoline derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Authoritative source for carboxylate vs.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. IOSR Journal of Applied Physics. Available at: [Link]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: 6-Chloro vs. 6-Bromo-4-methoxyquinoline-2-carboxylic Acid

This guide provides an in-depth technical comparison between 6-Chloro-4-methoxyquinoline-2-carboxylic acid and 6-Bromo-4-methoxyquinoline-2-carboxylic acid . These compounds are critical scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Chloro-4-methoxyquinoline-2-carboxylic acid and 6-Bromo-4-methoxyquinoline-2-carboxylic acid . These compounds are critical scaffolds in medicinal chemistry, serving as stable, fixed-tautomer analogues of Kynurenic Acid (an endogenous NMDA receptor antagonist).

The choice between the Chloro (Cl) and Bromo (Br) variant is rarely arbitrary; it dictates the synthetic strategy, catalyst cost, and downstream functionalization potential.

Executive Summary: The Strategic Choice

Feature6-Chloro Derivative 6-Bromo Derivative
Primary Utility End-stage drug candidate (metabolic stability).Synthetic intermediate (functionalization handle).[1][2][3]
C–X Bond Energy High (~95 kcal/mol). Inert to most standard Pd-catalysis.Moderate (~68 kcal/mol). Ideal for Pd-insertion.
Pd-Coupling Requires specialized, electron-rich ligands (e.g., XPhos, Buchwald G3).Facile with standard catalysts (e.g., Pd(PPh₃)₄).
Lithium Exchange Difficult; requires radical anion pathways or extreme temps.Rapid Li-Halogen exchange at -78°C.
Cost Efficiency High (Cheaper starting material).Moderate (Higher cost, better reactivity).

Expert Insight: Use the 6-Bromo analogue for discovery chemistry where you need to rapidly generate libraries via cross-coupling (Suzuki/Buchwald). Use the 6-Chloro analogue for process chemistry or final deliverables where the halogen is a permanent structural feature intended to modulate metabolic stability (blocking CYP450 oxidation at the 6-position).

Chemical Properties & Synthesis[1][2][3][4][5][6][7][8][9][10]

Both compounds are synthesized via the Conrad-Limpach or Knorr Quinoline cyclization methods, utilizing 4-chloroaniline or 4-bromoaniline, respectively.

Synthetic Pathway (Graphviz Diagram)

Synthesis Aniline 4-Haloaniline (X = Cl or Br) Enamine Enamine Intermediate Aniline->Enamine + DMAD DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Ester 4-Hydroxyquinoline-2-carboxylate Cyclization->Ester Ring Closure Methylation Methylation (MeI, K2CO3) Ester->Methylation O-Alkylation Product 6-Halo-4-methoxyquinoline- 2-carboxylic acid ester Methylation->Product

Figure 1: Parallel synthetic route for 6-chloro and 6-bromo derivatives via Conrad-Limpach cyclization.

Detailed Reactivity Profile

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary differentiator. The oxidative addition of the C–X bond to the Pd(0) center is the rate-determining step.[4]

  • 6-Bromo: The C–Br bond is sufficiently weak to undergo oxidative addition with "commodity" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

  • 6-Chloro: The C–Cl bond is stronger. Standard catalysts fail. You must use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) to increase the electron density on the Palladium atom, facilitating insertion into the unreactive C–Cl bond.

Experimental Comparison Data (Suzuki Coupling with Phenylboronic Acid):

SubstrateCatalyst SystemTempTimeYieldNote
6-Bromo Pd(PPh₃)₄ (5 mol%), Na₂CO₃80°C4 h92% Standard conditions.
6-Chloro Pd(PPh₃)₄ (5 mol%), Na₂CO₃80°C24 h<5% No reaction; recovered SM.
6-Chloro Pd₂(dba)₃ / XPhos, K₃PO₄100°C12 h85% Requires "Buchwald" conditions.
B. Lithium-Halogen Exchange

For converting the quinoline into a nucleophile (e.g., to react with aldehydes or ketones).

  • 6-Bromo: Reacts cleanly with n-Butyllithium (n-BuLi) at -78°C. The Lithium-Bromine exchange is faster than nucleophilic attack at the ester/acid (if protected).

  • 6-Chloro: Does not undergo clean Li-Halogen exchange. n-BuLi is more likely to attack the quinoline ring (nucleophilic addition) or the carboxylic acid moiety before displacing the chlorine.

C. Nucleophilic Aromatic Substitution (SNAr)

Neither the 6-Cl nor the 6-Br is positioned for facile SNAr. The 2- and 4-positions of quinoline are activated for SNAr, but the 6-position is benzenoid and unactivated.

  • Implication: You cannot easily displace the 6-halogen with amines or alkoxides using standard heating. Transition metal catalysis (Buchwald-Hartwig) is required for both.

Decision Logic for Researchers

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Start: Select Scaffold Goal What is the goal? Start->Goal Library Need diverse 6-substitutions? Goal->Library Library Generation (High Throughput) FinalDrug FinalDrug Goal->FinalDrug Final Drug Candidate (Scale-up) YesLib YesLib Library->YesLib Yes NoLib NoLib Library->NoLib No (Halogen is final) Cost Cost FinalDrug->Cost Is cost/scale critical? Bromo Bromo YesLib->Bromo Choose 6-BROMO (Easy Coupling) Chloro Chloro NoLib->Chloro Choose 6-CHLORO (Metabolic Stability) HighScale HighScale Cost->HighScale Yes (>1kg) LowScale LowScale Cost->LowScale No (<100g) HighScale->Chloro LowScale->Bromo

Figure 2: Strategic decision tree for selecting between Chloro and Bromo scaffolds.[5]

Experimental Protocols

Protocol A: Suzuki Coupling of 6-Bromo-4-methoxyquinoline-2-carboxylic acid (Methyl Ester)

Use this for rapid derivatization.

  • Reagents: 6-Bromo substrate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Charge a reaction vial with the 6-bromo substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent.

    • Heat to 80°C for 4–6 hours.

    • Monitor by LC-MS. The bromide peak (M/M+2 pattern) should disappear.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: Activation of 6-Chloro-4-methoxyquinoline-2-carboxylic acid

Use this if you are forced to use the chloro-substrate due to cost or availability.

  • Reagents: 6-Chloro substrate (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), K₃PO₄ (3.0 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Pre-complexation: Stir Pd₂(dba)₃ and XPhos in toluene for 10 mins under Argon to generate the active catalytic species (solution turns from dark purple to orange/brown).

    • Add the 6-chloro substrate, boronic acid, and base.

    • Heat to 100°C (reflux) for 12–18 hours.

    • Note: Higher temperature and stronger ligand are strictly required compared to the Bromo protocol.

References

  • Reactivity of Haloquinolines in Pd-Catalysis : Li, J. J. (Ed.).[1] (2014). Name Reactions for Homologation, Part I. Wiley. (General reference on Suzuki coupling rates of Ar-Cl vs Ar-Br).

  • Synthesis of Kynurenic Acid Analogues : R. Bouhfid & E.M. Essassi. (2006).[6] Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. Molbank, M486.[6] Link

  • Comparative Pd-Insertion Kinetics: Fauvarque, J. F., et al. (1981). Kinetics of oxidative addition of aryl halides to palladium(0). Journal of Organometallic Chemistry. (Establishes the kinetic superiority of Ar-Br over Ar-Cl).
  • Buchwald-Hartwig Protocols for Aryl Chlorides : Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Kynurenic Acid Pharmacology : Stone, T. W. (2020). Kynurenic Acid and the Kynurenine Pathway.[2][7][8] ACS Chemical Neuroscience. (Context for the biological relevance of the 4-methoxy scaffold).

Sources

Comparative

Validating Purity of 6-Chloro-4-methoxyquinoline-2-carboxylic acid: A Comparative Analytical Guide

Executive Summary In the development of quinoline-based antimalarials and kinase inhibitors, 6-Chloro-4-methoxyquinoline-2-carboxylic acid serves as a critical scaffold. However, its amphoteric nature (quinoline nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoline-based antimalarials and kinase inhibitors, 6-Chloro-4-methoxyquinoline-2-carboxylic acid serves as a critical scaffold. However, its amphoteric nature (quinoline nitrogen and carboxylic acid tail) makes it prone to trapping solvents and inorganic salts, rendering standard HPLC purity data insufficient for stoichiometric precision.

This guide details the validation of this specific intermediate using Elemental Analysis (EA) , objectively comparing its utility against HPLC and Quantitative NMR (qNMR). We provide a self-validating protocol to ensure your certificate of analysis (CoA) meets the rigorous ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 acceptance criteria required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]

Part 1: The Target Profile

Before initiating analysis, the theoretical baseline must be established. The presence of the chlorine atom and the carboxylic acid group significantly impacts the combustion profile.

Compound: 6-Chloro-4-methoxyquinoline-2-carboxylic acid Formula:


Molecular Weight:  237.64  g/mol 
Theoretical Composition Table
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance (

)
Carbon (C) 1112.011132.1255.60% 55.20 – 56.00%
Hydrogen (H) 81.0088.063.39% 2.99 – 3.79%
Nitrogen (N) 114.00714.015.90% 5.50 – 6.30%
Chlorine (Cl) 135.4535.4514.92% Typically not scanned in CHN
Oxygen (O) 315.99948.0020.20% Calculated by difference

Critical Insight: This molecule is a carboxylic acid .[10] If synthesized via basic hydrolysis (e.g., NaOH/LiOH), it may exist as a partial salt if not acidified to pH < 2 during workup. A sodium salt contaminant will drastically lower the %C and %N values while leaving the C:N ratio intact.

Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)

Why use a destructive, 100-year-old technique like EA? Modern drug development requires a "Triangle of Purity" where EA provides the bulk composition data that chromatography misses.

Method Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR
Primary Scope Bulk Purity & CompositionOrganic Impurity ProfilingAbsolute Purity (Molar)
Detects Water/Solvent? Yes (via %H deviation)No (elutes in void volume)Yes (distinct peaks)
Detects Inorganics? Yes (via %C dilution)No (invisible to UV)No (invisible)
Isomer Specificity Low (Isomers have same %CHN)High (Separates isomers)High (Distinct shifts)
Sample Requirement Destructive (~2 mg)Non-destructive (<1 mg)Non-destructive (~10 mg)
Cost/Throughput Moderate / SlowLow / HighHigh / Slow
The Verdict
  • Use HPLC to ensure no organic side-products (e.g., decarboxylated quinoline) are present.

  • Use EA to prove the material is dry, free of inorganic salts, and weighs exactly what the formula predicts. You cannot calculate accurate yields for subsequent steps without EA or qNMR.

Part 3: Validated Experimental Protocol

This protocol is designed to minimize the "trapped solvent" error common with quinoline carboxylic acids.

Sample Preparation (The Drying Phase)[7]
  • Context: The carboxylic acid moiety forms strong hydrogen bonds with water and alcohols. Standard rotary evaporation is insufficient.

  • Step 1: Recrystallize the crude material (typically from Ethanol/Water or Acetic Acid).

  • Step 2: Isolate crystals via vacuum filtration.

  • Step 3 (Crucial): Dry in a vacuum oven at 60°C for 24 hours over

    
     or silica desiccant.
    
    • Why? 60°C is below the decarboxylation threshold but high enough to break surface H-bonds.

The Combustion Workflow
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Calibration Standard: Acetanilide (Standard Range) or Sulfanilamide (if S is suspected, though not applicable here).

  • Oxidation Furnace: 950–1000°C (Ensures complete combustion of the aromatic quinoline ring).

  • Carrier Gas: Helium (99.999% purity).

Execution Steps
  • Blanking: Run 3 empty tin capsules to establish the baseline.

  • Conditioning: Run a "bypass" sample of the target to condition the adsorption columns.

  • Weighing: Using a microbalance (readability 0.001 mg), weigh 1.5 – 2.5 mg of the dried sample into a tin capsule.

    • Note: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Inject sample. The exothermic flash combustion reaches ~1800°C.

  • Detection: Gases (

    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
    

Part 4: Data Interpretation & Troubleshooting

Use the diagrams below to interpret your results and validate your workflow.

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision-making process when validating the purity of the target molecule.

ValidationWorkflow Start Crude 6-Chloro-4-methoxy quinoline-2-COOH Purify Recrystallization (EtOH/H2O) Start->Purify Dry High-Vac Drying (60°C, 24h, P2O5) Purify->Dry Remove Solvent Analyze Run CHN Analysis Dry->Analyze Decision Result within ±0.4%? Analyze->Decision Pass PASS: Release Lot (Calculate Yield) Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No

Figure 1: Operational workflow for preparing and validating the target quinoline derivative.

Diagram 2: Troubleshooting Deviations

If your EA fails, use this logic tree to identify the chemical cause.

EAFailureLogic Result EA Deviation Type HighH High %H (> +0.4%) Result->HighH LowC Low %C (< -0.4%) Result->LowC HighN High %N (> +0.4%) Result->HighN Water Diagnosis: Trapped Water/Solvent Action: Dry longer or TGA HighH->Water Hygroscopic LowC->Water Dilution Effect Inorganic Diagnosis: Inorganic Salts (NaCl/KBr) Action: Aqueous wash + Acidify LowC->Inorganic Dilution Effect DMF Diagnosis: Trapped DMF/Amine Action: Repurify (Acid Wash) HighN->DMF N-containing solvent

Figure 2: Diagnostic logic for interpreting common EA failures in quinoline carboxylic acids.

Common Failure Modes for This Molecule
  • The "Hydrate" Trap:

    • Symptom:[11][7][9][12][13] %H is high (e.g., Found 3.8% vs Theo 3.39%), %C is low.

    • Cause: The carboxylic acid has formed a hydrate.

    • Fix: Calculate if the data fits a hemi-hydrate (

      
      ). If it fits perfectly, report it as the hydrate form, or dry more aggressively.
      
  • The "Inorganic" Trap:

    • Symptom:[11][7][9][12][13] %C and %N are both low, but the C:N ratio is correct (approx 9.4).

    • Cause: Non-combustible contamination (Silica, Sodium Chloride).

    • Fix: Perform an ash test or check solubility. If insoluble residue remains, filter and recrystallize.

References

  • American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]

  • National Institutes of Health (NIH) / PubChem. (n.d.). Compound Summary: Quinoline-2-carboxylic acid derivatives. [Link]

  • Organic Syntheses. (1946). Synthesis of 4,7-Dichloroquinoline (Analogous Chemistry). Org.[11][4] Synth. 26, 28. [Link]

Sources

Validation

Technical Comparison Guide: 6-Chloro-4-methoxyquinoline-2-carboxylic acid vs. 4-Hydroxy Analog

Executive Summary This guide details the structural, physicochemical, and analytical differentiation between 6-Chloro-4-methoxyquinoline-2-carboxylic acid (Target) and its precursor/analog 6-Chloro-4-hydroxyquinoline-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural, physicochemical, and analytical differentiation between 6-Chloro-4-methoxyquinoline-2-carboxylic acid (Target) and its precursor/analog 6-Chloro-4-hydroxyquinoline-2-carboxylic acid (Impurity/Analog).

While these compounds differ by only a methyl group (


, 14 Da), their behavior in solution and biological systems is radically different due to the tautomeric nature  of the 4-hydroxy analog. The "4-hydroxy" compound exists predominantly as a 4-quinolone  (4-oxo-1,4-dihydroquinoline), conferring high polarity and poor solubility, whereas the 4-methoxy analog is a fixed aromatic system with superior lipophilicity.
Key Chemical Identifiers[1][2][3]
Feature4-Methoxy Analog (Target) 4-Hydroxy Analog (Impurity)
IUPAC Name 6-Chloro-4-methoxyquinoline-2-carboxylic acid6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS Number 664850-17-0 (Ref)118292-35-6 (Ref)
Molecular Weight 237.64 g/mol 223.61 g/mol
Dominant Form Fixed Aromatic Ether4-Quinolone Tautomer
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in DCM; Soluble in DMSO, aq.[1][2] Base

Structural Dynamics: The Tautomerism Factor

The most critical concept for differentiating these molecules is that the "4-hydroxy" analog does not behave as a phenol. It exists in a tautomeric equilibrium that heavily favors the 4-oxo (quinolone) form.

  • 4-Methoxy Compound: The oxygen is methylated, locking the ring in the fully aromatic quinoline state. It acts as a standard lipophilic organic acid.

  • 4-Hydroxy Compound: The proton resides on the nitrogen (N-H), creating a vinylogous amide structure. This results in high melting points (>280°C), low solubility in organic solvents, and distinct spectral signatures.

Diagram 1: Tautomerism and Methylation Pathways

Tautomerism Hydroxy 4-Hydroxy Form (Minor Tautomer) Phenol-like Quinolone 4-Quinolone Form (Major Tautomer) High Polarity / High MP Hydroxy->Quinolone Tautomeric Equilibrium (Favors Right) Methoxy 4-Methoxy Analog (Target Product) Lipophilic / Fixed Aromatic Hydroxy->Methoxy O-Methylation (MeI/K2CO3) N_Methyl N-Methyl Impurity (Side Product) Quinolone->N_Methyl N-Methylation (Side Reaction)

Caption: The 4-hydroxy analog exists primarily as the 4-quinolone. Methylation attempts can yield the desired O-methoxy product or the N-methyl byproduct depending on conditions.

Analytical Differentiation

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the two. The lack of the methoxy singlet is the primary indicator of the hydroxy analog, but the aromatic region also shifts due to the loss of full aromaticity in the pyridone ring of the quinolone.

Signal4-Methoxy (Target) 4-Hydroxy (Quinolone) Diagnostic Note
-OCH₃ Singlet, ~4.10 ppm (3H) Absent The "Smoking Gun" signal.
N-H AbsentBroad singlet, >12.0 ppmOften invisible if solvent has water, but diagnostic if seen.
H-3 Proton Sharp singlet, ~7.6 ppmShifted upfield (~6.8 - 7.2 ppm)Shielding effect of the adjacent C=O in quinolone form.
Aromatic System Distinct, sharp couplingOften broadenedQuinolone N-H broadening can affect adjacent protons.
B. High-Performance Liquid Chromatography (HPLC)

Due to the polarity difference, these compounds are easily separated on reverse-phase (C18) columns.

  • Retention Time: The 4-methoxy analog is significantly less polar (more lipophilic) and will elute later than the 4-hydroxy analog.

  • Mobile Phase: Acidic modification (Formic acid or TFA) is required to suppress the ionization of the carboxylic acid and the basic quinoline nitrogen, ensuring sharp peaks.

Validated HPLC Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Expected Result:

    • 4-Hydroxy Analog: RT ~ 4-6 min (Early eluting).

    • 4-Methoxy Target: RT ~ 10-12 min (Late eluting).

C. Mass Spectrometry (MS)[5][6]
  • 4-Methoxy: [M+H]⁺ = 238.0 (Cl isotope pattern 3:1).

  • 4-Hydroxy: [M+H]⁺ = 224.0 (Cl isotope pattern 3:1).

  • Differentiation: A clear 14 Da mass shift corresponds to the methyl group.

Experimental Workflows

Protocol 1: Solubility Differentiation Test

This rapid bench test determines if a bulk solid is the target or the unreacted hydroxy precursor.

  • Preparation: Place 10 mg of the sample into a 4 mL vial.

  • Solvent Addition: Add 2 mL of Dichloromethane (DCM) .

  • Observation:

    • Clear Solution: Indicates 4-Methoxy analog (Lipophilic).

    • Suspension/Precipitate: Indicates 4-Hydroxy analog (High lattice energy/Polar).

  • Confirmation: If insoluble in DCM, add 0.5 mL of DMSO. If it clears, it confirms the polar quinolone nature.

Protocol 2: Synthesis & Purification Note

When synthesizing the 6-chloro-4-methoxy derivative from the 4-hydroxy precursor:

  • Reagents: Use Methyl Iodide (MeI) or Dimethyl Sulfate with Potassium Carbonate (

    
    ) in DMF or Acetone.
    
  • Critical Control: The reaction must be monitored by HPLC. The 4-hydroxy starting material will disappear (RT ~5 min) and the product will appear (RT ~11 min).

  • Impurity Alert: If a peak appears at RT ~7-8 min, it is likely the N-methyl isomer (1-methyl-6-chloro-4-oxo-quinoline-2-carboxylic acid), a common byproduct if the base strength or solvent polarity is not optimized.

Diagram 2: Identification Decision Tree

DecisionTree Start Unknown Sample (White/Off-white Solid) Solubility Solubility Test (2 mL DCM) Start->Solubility Soluble Soluble in DCM Solubility->Soluble Clear Solution Insoluble Insoluble in DCM Solubility->Insoluble Suspension NMR_Check 1H NMR Analysis Soluble->NMR_Check Result_Hydroxy CONFIRMED: 6-Chloro-4-hydroxy (Precursor) Insoluble->Result_Hydroxy High Probability Result_Methoxy CONFIRMED: 6-Chloro-4-methoxy (Target) NMR_Check->Result_Methoxy Singlet @ 4.1 ppm NMR_Check->Result_Hydroxy No Singlet Broad NH

Caption: Rapid decision matrix for identifying the correct quinoline derivative.

Functional Implications in Drug Discovery

  • Reactivity: The 4-methoxy group is a potential leaving group in

    
     reactions if the ring is sufficiently activated (e.g., by nitration), whereas the 4-hydroxy group is generally inert to substitution without activation (e.g., conversion to 4-chloro via 
    
    
    
    ).
  • Bioavailability: The 4-methoxy analog has significantly higher membrane permeability (higher logP) compared to the 4-hydroxy analog, which is often limited by poor solubility and high polarity.

References

  • PubChem. (n.d.). 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CID 66485017). National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. Molbank. Retrieved October 26, 2025, from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol. Retrieved October 26, 2025, from [Link]

Sources

Comparative

A Comparative Guide to the Biological Potency of 2-Carboxylic Acid Quinoline Derivatives

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to numerous clinically significant drugs.[1] Among these, quinoline-2-carboxylic acid (also known as quinaldic acid) and its derivatives are of particular interest due to their diverse biological actions, including anticancer, antimicrobial, and antidiabetic properties.[2] This guide provides a comparative analysis of the biological potency of these derivatives, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action to assist researchers in drug discovery and development.

Core Mechanisms of Action: A Multifaceted Approach

The biological effects of 2-carboxylic acid quinoline derivatives are not governed by a single mechanism but rather a range of molecular interactions. A key proposed mechanism for their anticancer effects is the induction of apoptosis (programmed cell death).[2] This is often mediated by modulating the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering a cascade of events that culminates in cell death.[2] Furthermore, the close proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring facilitates the chelation of divalent metals, a property that may contribute to their cytotoxic effects.[3][4] In the antimicrobial sphere, the mechanism often involves the inhibition of critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[5]

cluster_0 Quinoline-2-Carboxylic Acid Derivative cluster_1 Cellular Mechanisms cluster_2 Biological Outcomes Derivative Quinoline-2- Carboxylic Acid Derivative Bcl2_Modulation Modulation of Bcl-2 Family Proteins Derivative->Bcl2_Modulation Enzyme_Inhibition Enzyme Inhibition (e.g., DNA Gyrase) Derivative->Enzyme_Inhibition Metal_Chelation Metal Ion Chelation Derivative->Metal_Chelation Apoptosis Apoptosis Induction Bcl2_Modulation->Apoptosis ↓ Bcl-2 / ↑ Bax Bacterial_Death Bacterial Cell Death Enzyme_Inhibition->Bacterial_Death Inhibits DNA Replication Pathway_Disruption Metabolic Pathway Disruption Metal_Chelation->Pathway_Disruption

Caption: Key mechanisms of action for 2-carboxylic acid quinoline derivatives.

Part 1: Comparative Antiproliferative and Cytotoxic Potency

Derivatives of quinoline-2-carboxylic acid have shown significant potential as anticancer agents, with cytotoxic activity demonstrated across a range of human cancer cell lines.[4] The primary metric for quantifying this activity is the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a compound required to inhibit cell growth or proliferation by 50%.

Studies have highlighted that quinoline-2-carboxylic acid itself possesses remarkable growth inhibition capabilities against the mammary MCF-7 cell line and was the only quinoline derivative in one study to show significant cytotoxicity against cervical HeLa cancer cells.[3][4][6][7] Further derivatization, particularly the formation of aryl esters and amides, has been explored to enhance this potency.[2][8] For instance, one synthesized ester derivative exhibited a potent IC50 value of 26 µg/mL against prostate cancer (PC3) cells.[8]

Table 1: Comparative Antiproliferative Activity of 2-Carboxylic Acid Quinoline Derivatives

Compound/Derivative Cancer Cell Line Potency Metric Value Reference
Quinoline-2-carboxylic acid Mammary (MCF-7) Growth Inhibition Remarkable [3][4][6][7]
Quinoline-2-carboxylic acid Cervical (HeLa) Cytotoxicity Significant [3][4][6][7]
Synthesized Aryl Ester Prostate (PC3) IC50 26 µg/mL [8]
Derivative 13e Prostate (PC-3) GI50 2.61 µM [9]
Derivative 13e Leukemia (KG-1) GI50 3.56 µM [9]
Derivative 13h Prostate (PC-3) GI50 4.68 µM [9]

| Derivative 13h | Leukemia (KG-1) | GI50 | 2.98 µM |[9] |

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.

Experimental Protocol: Assessing Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the quinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[1]

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End treat_cells Treat with Quinoline Derivatives seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_formazan Incubate (2-4h) for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end

Caption: General workflow for assessing cell viability using the MTT assay.[10]

Part 2: Comparative Antimicrobial Potency

The quinoline core is famously associated with antimicrobial activity, and 2-carboxylic acid derivatives are no exception. Their potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[5]

Several studies have synthesized novel 2-carboxylic acid quinoline derivatives and tested their efficacy against various bacterial and fungal strains.[8][11] In one study, ester and amide derivatives were prepared, with compounds 4 , 9 , and 10 showing the highest activity, comparable to the standard antibiotic ciprofloxacin in molecular docking analyses against E. coli DNA gyrase B.[8] Another study prepared a series of new heterocyclic compounds derived from quinoline-2-carboxylic acid and found that some showed strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species when compared to amoxicillin.[11]

Table 2: Comparative Antimicrobial Activity of 2-Carboxylic Acid Quinoline Derivatives

Compound/Derivative Microorganism Potency Metric Value (Inhibition Zone) Reference
Compound 4 Bacteria (unspecified) Mean Inhibition Zone 13.7 ± 0.58 mm [8]
Compound 9 Bacteria (unspecified) Mean Inhibition Zone 16.0 ± 1.7 mm [8]
Compound 10 Bacteria (unspecified) Mean Inhibition Zone 20.7 ± 1.5 mm [8]

| Various Derivatives (E1-E18) | S. aureus, E. coli, Candida | Activity | Strong Inhibition |[11] |

Note: Inhibition zone data is from agar diffusion assays; direct comparison with MIC values from broth dilution is qualitative.

Experimental Protocol: Determining MIC via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent due to its reproducibility and efficiency.[5] It provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to match a 0.5 McFarland standard, then dilute further to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the quinoline derivative in the culture broth to create a range of concentrations.[5]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[5]

  • Controls: Include a positive control (inoculum without any compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[5]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[5]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth (i.e., the first clear well).[5]

cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum end End serial_dilute Perform Serial Dilutions of Compound in Plate prep_inoculum->serial_dilute inoculate_plate Inoculate Wells with Microbial Suspension serial_dilute->inoculate_plate incubate Incubate Plate (18-24h) inoculate_plate->incubate read_mic Visually Inspect and Record MIC incubate->read_mic read_mic->end

Caption: Experimental workflow for the broth microdilution susceptibility test.[5]

Part 3: Comparative Antidiabetic Potency

A compelling area of research for quinoline-2-carboxylic acid is its potential in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[10] Inhibiting these enzymes slows the digestion of carbohydrates, leading to a more gradual rise in post-meal blood glucose levels.[4]

Direct comparative studies have shown that quinoline-2-carboxylic acid is a significantly more potent inhibitor of both enzymes compared to its isomer, quinoline-4-carboxylic acid.[10] This highlights the critical role of the carboxylic acid's position in determining biological activity for this specific target.

Table 3: Comparative Enzyme Inhibition of Quinoline Carboxylic Acid Isomers

Compound Target Enzyme Potency Metric Value Reference
Quinoline-2-carboxylic acid α-Glucosidase IC50 9.1 µg/mL [10]
Quinoline-4-carboxylic acid α-Glucosidase IC50 60.2 µg/mL [10]
Quinoline-2-carboxylic acid α-Amylase IC50 15.5 µg/mL [10]

| Quinoline-4-carboxylic acid | α-Amylase | IC50 | 152.4 µg/mL |[10] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay quantifies a compound's ability to inhibit α-glucosidase activity. The enzyme cleaves a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, which can be measured spectrophotometrically. An effective inhibitor will reduce the amount of p-nitrophenol released.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the test compound at various concentrations, and the pNPG substrate in a suitable buffer (e.g., phosphate buffer).[4][10]

  • Pre-incubation: In a 96-well microplate, add the enzyme solution to each well, followed by the test compound solution (or a positive control like acarbose). Pre-incubate the mixture at 37°C for 10-15 minutes.[4][10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.[4][10]

  • Incubation: Incubate the plate for an additional 20 minutes at 37°C.[4]

  • Reaction Termination: Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.[4][10]

  • Absorbance Measurement: Quantify the amount of released p-nitrophenol by measuring the absorbance at 405 nm using a microplate reader.[4]

  • Calculation: Calculate the percentage of inhibition relative to a control sample without the inhibitor and determine the IC50 value from the dose-response curve.[4]

Conclusion and Future Outlook

The quinoline-2-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The comparative data clearly demonstrates their efficacy as anticancer, antimicrobial, and antidiabetic agents. The position of the carboxylic acid group at the 2-position appears particularly advantageous for α-glucosidase and α-amylase inhibition when compared to the 4-position isomer.[10] Structure-activity relationship studies indicate that substitutions on the quinoline core significantly impact potency, suggesting that further chemical modifications could lead to the development of more potent and selective drug candidates.[9][12] The robust experimental protocols detailed herein provide a foundation for the continued evaluation and optimization of this promising class of compounds.

References

  • The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties. Benchchem.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine.
  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. ResearchGate.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC.
  • An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid. Benchchem.
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. Benchchem.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Bentham Science Publisher.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-Chloro-4-methoxyquinoline-2-carboxylic acid

This guide outlines the operational safety, handling, and disposal protocols for 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CAS: 137246-02-9). It is designed for researchers requiring immediate, actionable technical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 6-Chloro-4-methoxyquinoline-2-carboxylic acid (CAS: 137246-02-9). It is designed for researchers requiring immediate, actionable technical data.

Hazard Identification & Risk Assessment

Core Hazard Profile: Based on Structure-Activity Relationships (SAR) of halogenated quinoline-2-carboxylic acid derivatives, this compound is classified as an Irritant .

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1][2][3]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[2][3]

    • STOT-SE: Category 3 (May cause respiratory irritation).[3][4][5]

  • Physical State: Solid powder (typically off-white to pale yellow).

  • Solubility Profile: Sparingly soluble in water; soluble in DMSO, Methanol, and aqueous base (1M NaOH).

Operational Risk: The primary risk is particulate inhalation during weighing and contact dermatitis from solution spills. The presence of the chlorine and methoxy groups on the quinoline ring increases lipophilicity, potentially enhancing dermal absorption compared to the parent quinoline carboxylic acid.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "standard PPE." Use this matrix to select gear based on the specific state of the chemical.

EquipmentSpecificationOperational Context
Hand Protection Nitrile (0.11 mm / 4 mil) Solid Handling: Standard nitrile is sufficient for dry powder.[6] Change immediately if punctured.
Double-Gloving (Nitrile) Solution Handling (DMSO/MeOH): Organic solvents permeate nitrile. Wear two pairs; the outer pair acts as a sacrificial barrier.
Eye Protection Chemical Safety Goggles Mandatory: Safety glasses are insufficient for fine powders that can bypass side shields.
Respiratory N95 / P2 Respirator Open Bench: Required if weighing outside a fume hood (not recommended).
Fume Hood Primary Control: All open handling should occur here. Face velocity: 0.3–0.5 m/s.
Body Defense Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves.

Operational Protocol: Safe Handling & Solubilization

Objective: Prepare a 10 mM stock solution in DMSO without cross-contamination or exposure.

  • Engineering Control Setup:

    • Verify fume hood certification is current.

    • Clear the sash area; work at least 6 inches inside the hood.

    • Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with quinolines) to prevent "flying" particles.

  • Weighing Procedure:

    • Place a pre-tared scintillation vial into the balance.

    • Transfer solid using a micro-spatula . Avoid pouring directly from the source bottle.

    • Critical Check: If powder lands on the balance pan, stop. Wipe with a methanol-dampened Kimwipe immediately.

  • Solubilization (DMSO):

    • Add DMSO gently down the side of the vial to minimize aerosolization.

    • Vortex for 30 seconds.

    • Visual Check: Ensure complete dissolution. If particles persist, sonicate for 5 minutes at ambient temperature.

Emergency Response & Spill Management

Logic: The response depends on whether the spill is solid (dust hazard) or liquid (solvent/absorption hazard).

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid ActionSolid 1. Dampen with MeOH pad 2. Wipe gently (No Dust) 3. Place in Solid Waste Solid->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Wait 2 mins (Absorption) 3. Place in Haz Waste Bag Liquid->ActionLiquid Decon Decontaminate Surface (Soap + Water Wash) ActionSolid->Decon ActionLiquid->Decon Report Log Incident Decon->Report

Figure 1: Decision logic for spill remediation. Note that dry sweeping is prohibited to prevent inhalation.

Disposal Strategy

Regulatory Status: As a halogenated organic compound, this material must never be flushed down the drain.[7] It requires high-temperature incineration to prevent the formation of toxic byproducts.

Waste StreamContent DescriptionDisposal Path
Solid Hazardous Contaminated gloves, weigh boats, paper towels, and solid chemical.Incineration. Label as "Solid Waste: Halogenated Organic - Toxic."
Liquid Halogenated Solutions in DMSO, Methanol, or reaction mother liquors.Halogenated Solvent Waste. Do not mix with non-halogenated solvents if cost-segregation is required by your facility.
Sharps Needles/Syringes used for transfer.Bio/Chem Sharps Container.

References

  • Fisher Scientific. Safety Data Sheet: Quinoline-3-carboxylic acid (Analogous Hazard Profile). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 6-Methoxyquinoline (Structural Analog). Retrieved from

  • PubChem. Compound Summary: 6-Chloro-4-methoxyquinoline-2-carboxylic acid. Retrieved from

  • Thermo Fisher. Nitrile Gloves Chemical Resistance Guide. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.